molecular formula C5H3N3O2 B2623866 4,6-Dihydroxypyrimidine-5-carbonitrile CAS No. 1936377-42-2

4,6-Dihydroxypyrimidine-5-carbonitrile

Numéro de catalogue: B2623866
Numéro CAS: 1936377-42-2
Poids moléculaire: 137.098
Clé InChI: ZTTZQYHGZCMWPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dihydroxypyrimidine-5-carbonitrile (CAS 1936377-42-2) is a high-purity chemical compound offered for research and development purposes. It belongs to the pyrimidine family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Pyrimidine derivatives are extensively investigated as key structural motifs in the discovery of novel pharmaceutical agents, including antivirals, antibacterials, and anti-inflammatory drugs . As a building block, this dihydroxypyrimidine carbonitrile provides a versatile core structure that researchers can functionalize for the synthesis of more complex molecules, making it valuable for exploring new chemical spaces in drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxy-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-1-3-4(9)7-2-8-5(3)10/h2H,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZQYHGZCMWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936377-42-2
Record name 4,6-dihydroxypyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

4,6-Dihydroxypyrimidine-5-carbonitrile: Structural Dynamics, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyrimidines serve as privileged scaffolds. Among these, 4,6-Dihydroxypyrimidine-5-carbonitrile (CAS: 1936377-42-2)—also cataloged as 4-hydroxy-6-oxo-1H-pyrimidine-5-carbonitrile—stands out as a highly versatile, yet structurally complex, building block.

As an application scientist specializing in heterocyclic chemistry, I frequently encounter challenges related to the synthesis and characterization of electron-deficient pyrimidines. The presence of the 5-cyano group in this molecule fundamentally alters its electronic landscape, driving unique tautomeric behaviors and enhancing its reactivity for downstream functionalization. This technical whitepaper dissects the chemical properties, structural tautomerism, and validated synthetic methodologies for 4,6-dihydroxypyrimidine-5-carbonitrile, providing actionable insights for process chemists and drug development professionals.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of a scaffold is the first step in rational drug design. The 5-carbonitrile substitution significantly increases the polarity and hydrogen-bonding capacity of the core pyrimidine ring.

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Significance
IUPAC Name 4-hydroxy-6-oxo-1H-pyrimidine-5-carbonitrileStandardized nomenclature for regulatory filing
CAS Registry Number 1936377-42-2Unique identifier for sourcing and IP
Molecular Formula C5H3N3O2Defines stoichiometry for synthesis
Molecular Weight 137.10 g/mol Used for molarity and yield calculations
Monoisotopic Mass 137.02252 DaTarget mass for High-Resolution MS (HRMS)
Predicted XlogP -0.4Indicates high hydrophilicity and aqueous solubility
Topological Polar Surface Area 91.0 ŲSuggests poor passive Blood-Brain Barrier (BBB) permeability

Data corroborated by the .

Structural Chemistry: Tautomerism and Electronic Effects

The 4,6-dihydroxypyrimidine core is notorious for its complex prototropic tautomerism. It rarely exists as the pure "di-enol" form in solution. Instead, it equilibrates across multiple states.

The introduction of the strongly electron-withdrawing 5-carbonitrile group (-C≡N) exerts a profound inductive and mesomeric pull on the ring's electron density. According to foundational spectroscopic studies published by and recent basicity analyses in , this electronic withdrawal increases the acidity of the hydroxyl/NH protons (lowering the pKa to ~4.0-4.5). Consequently, in polar solvents, the equilibrium shifts heavily toward the keto-enol (6-hydroxypyrimidin-4(3H)-one) and zwitterionic (mesomeric betaine) forms.

This tautomeric fluidity must be accounted for during NMR characterization, as rapid proton exchange often leads to severe line broadening of the active protons unless analyzed in strongly hydrogen-bond-accepting solvents like DMSO-d6.

TautomericEquilibrium A Di-enol Form (4,6-dihydroxy) B Keto-enol Form (6-hydroxy-4-oxo) A->B H+ Transfer C Di-keto Form (4,6-dione) B->C H+ Transfer D Zwitterionic Form (Mesomeric Betaine) B->D Solvent Effect

Tautomeric equilibrium network of 4,6-dihydroxypyrimidine-5-carbonitrile in solution.

Synthetic Methodology and Mechanistic Causality

Synthesizing 5-cyano substituted pyrimidines requires precise control over nucleophilic acyl substitution and cyclocondensation. The most robust route involves the condensation of an amidine with a functionalized malonate derivative. Similar to the synthesis of 4,5-diamino-2-hydroxy-6-mercaptopyrimidine detailed by , the reaction relies on highly alkaline conditions to drive ring closure.

Self-Validating Experimental Protocol

The following methodology utilizes formamidine acetate and diethyl cyanomalonate to yield the target compound. Every step is designed with built-in causality and in-process controls (IPCs) to ensure a self-validating workflow.

Step 1: Reagent Preparation and Base Generation

  • Action: Suspend formamidine acetate (1.0 eq) and diethyl cyanomalonate (1.0 eq) in anhydrous ethanol. Cool the reaction vessel to 0–5°C under an inert nitrogen atmosphere.

  • Causality: Anhydrous ethanol is chosen to match the leaving group of the diethyl ester, preventing transesterification side reactions. Cooling suppresses premature, uncontrolled exothermic degradation.

  • Action: Dropwise add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (3.0 eq).

  • Causality: NaOEt (pKa ~ 16) is sufficiently basic to neutralize the acetic acid from the formamidine salt, deprotonate the highly acidic methine proton of the cyanomalonate, and catalyze the subsequent nucleophilic attack.

Step 2: Cyclocondensation

  • Action: Gradually warm the mixture to room temperature, then heat to reflux (80°C) for 4–6 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench in 1 mL of 0.1% Formic Acid in water, and analyze via LC-MS. The reaction is complete when the diethyl cyanomalonate peak disappears and the target mass ( [M−H]− = 136.01 Da) dominates.

  • Causality: Refluxing provides the activation energy necessary for the dual nucleophilic attacks of the amidine nitrogens onto the ester carbonyls, expelling two equivalents of ethanol to close the pyrimidine ring.

Step 3: Neutralization and Isolation

  • Action: Cool the reaction mixture to 0°C. Slowly add 2M HCl until the pH reaches exactly 3.0–3.5 (monitor via a calibrated pH meter).

  • Causality: Because the 5-cyano group drastically lowers the pKa of the pyrimidine hydroxyls, standard neutralization to pH 7 will leave the product in its highly soluble anionic sodium salt form. Adjusting to pH 3.0–3.5 ensures complete protonation to the neutral, insoluble zwitterionic/keto-enol form, triggering massive precipitation.

  • Action: Filter the precipitate under vacuum, wash sequentially with ice-cold water (to remove NaCl) and cold ethanol, then dry under vacuum at 45°C.

SynthesisWorkflow S1 1. Reagent Prep Formamidine Acetate + Diethyl Cyanomalonate Solvent: Anhydrous EtOH S2 2. Base Addition Add NaOEt dropwise at 0-5°C Generates reactive intermediates S1->S2 S3 3. Cyclocondensation Reflux at 80°C for 6h IPC: LC-MS confirms mass 137.02 Da S2->S3 S4 4. Neutralization Cool to 0°C, adjust pH to 3.0-3.5 Precipitates target compound S3->S4 S5 5. Isolation Vacuum filtration & EtOH wash Yields high-purity product S4->S5

Self-validating synthetic workflow for 4,6-dihydroxypyrimidine-5-carbonitrile.

Applications in Advanced Drug Development

In medicinal chemistry, 4,6-dihydroxypyrimidine-5-carbonitrile is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a highly prized intermediate:

  • Chlorination to Dichloropyrimidines: Treatment with Phosphorus Oxychloride ( POCl3​ ) and a catalytic amount of N,N-Dimethylaniline converts the di-hydroxy core into 4,6-dichloro-pyrimidine-5-carbonitrile. This di-halogenated species is a powerful electrophile used to synthesize complex kinase inhibitors via sequential SN​Ar (Nucleophilic Aromatic Substitution) reactions with various amines.

  • Antimetabolite Scaffolds: The structural similarity of this core to natural nucleobases (like uracil and cytosine) allows it to be utilized in the synthesis of novel antimetabolites and DNA methyltransferase inhibitors, conceptually related to decitabine analogs.

  • Hydrogen-Bonding Pharmacophores: The combination of the cyano group (a strong hydrogen bond acceptor) and the pyrimidine-dione face (donor/acceptor motifs) allows this scaffold to anchor deeply into rigid protein binding pockets, particularly in ATP-binding sites of target kinases.

References

  • PubChemLite Database . "4,6-dihydroxypyrimidine-5-carbonitrile (C5H3N3O2)". Université du Luxembourg.[Link]

  • Journal of the Chemical Society B: Physical Organic . "Potentially tautomeric azines. Part VI. The fine structure of “4,6-dihydroxypyrimidines”". RSC Publishing.[Link]

  • ACS Omega . "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives". American Chemical Society.[Link]

The Molecular Ruler: A Comprehensive Technical Guide to CAS 56-01-9 (1,6-Hexanediyl Bismethanethiosulfonate) in Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of structural biology and membrane protein characterization, capturing transient conformational states is a profound challenge. Proteins are highly dynamic; their functional cycles—such as ATP-dependent efflux or ion channel gating—involve rapid structural shifts. To map these shifts, researchers rely on precise chemical probes.

CAS 56-01-9 , chemically known as 1,6-Hexanediyl bismethanethiosulfonate (MTS-6-MTS) , is a homobifunctional sulfhydryl-reactive crosslinker that acts as a definitive "molecular ruler." By bridging cysteine residues separated by exactly ~10.4 Å, this reagent allows scientists to trap and analyze specific conformational states in real-time. This whitepaper provides an in-depth, self-validating guide to the physicochemical properties, reaction kinetics, and experimental methodologies governing the use of CAS 56-01-9 in advanced research.

Physicochemical Profiling & Causality in Design

The utility of MTS-6-MTS stems directly from its molecular architecture. It consists of a 6-carbon aliphatic chain flanked by two highly reactive methanethiosulfonate (MTS) groups.

Table 1: Physicochemical Properties of CAS 56-01-9
PropertyValueCausality / Relevance to Experimental Design
Chemical Name 1,6-Hexanediyl bismethanethiosulfonateThe aliphatic chain defines the hydrophobicity and flexibility of the spacer.
CAS Number 56-01-9Unique chemical identifier 1.
Molecular Weight 306.49 g/mol Low molecular weight prevents steric hindrance, allowing penetration into deep protein clefts.
Spacer Arm Length ~10.4 ÅActs as a rigid spatial constraint. Only cysteines within 10.4 Å can be crosslinked 2.
Melting Point 81-82°CEnsures solid-state stability during standard -20°C storage.
Reactive Group MethanethiosulfonateHighly specific for reduced sulfhydryls (-SH) via thiol-disulfide exchange.

Application Insight: The 10.4 Å length is not arbitrary. In multidrug efflux transporters like Escherichia coli AcrB or human P-glycoprotein, the opening and closing of external clefts span distances between 10 to 15 Å. Selecting MTS-6-MTS over shorter (MTS-2-MTS) or longer (MTS-14-MTS) variants is a deliberate choice to probe specific intermediate states of these clefts 2.

Reaction Kinetics and the MTS Advantage

When designing a crosslinking experiment, the choice of reactive group dictates the success of the assay. Traditional crosslinkers use maleimides or iodoacetamides, which form irreversible thioether bonds. However, MTS reagents offer a superior kinetic and thermodynamic profile for dynamic structural studies.

The Mechanistic Causality

MTS reagents react with thiolate anions ( S− ) at intrinsic rates on the order of 105M−1s−1 3. This rapid reaction is critical for "real-time" crosslinking. If a transporter only occupies a specific conformation for milliseconds during ATP hydrolysis, a slow crosslinker will miss it. MTS-6-MTS traps the protein instantaneously 4.

Furthermore, the byproduct of the MTS reaction is sulfinic acid. Causally, this is highly advantageous because sulfinic acid rapidly decomposes into low-molecular-weight, volatile products. It does not alter the local pH or interfere with the stability of the newly formed disulfide bond, preserving the integrity of the target enzyme 3. Finally, the resulting disulfide bond is fully reversible using reducing agents like DTT or TCEP, allowing researchers to cleave the crosslink and verify protein recovery.

ReactionMechanism A Target Protein (Free -SH Groups) C Thiol-Disulfide Exchange (pH 7.0-7.5) A->C Nucleophilic Attack B MTS-6-MTS (CAS 56-01-9) B->C Reagent Addition D Crosslinked Protein (10.4 Å Spacer) C->D Covalent Bond E Sulfinic Acid Byproduct (Volatile) C->E Rapid Decomposition F DTT / TCEP (Reduction) D->F Reversibility Check F->A Cleavage

Caption: Reaction mechanism of MTS-6-MTS mediating reversible thiol-disulfide exchange.

Methodological Framework: Substituted Cysteine Accessibility Method (SCAM)

To map the 3D topology of a protein using CAS 56-01-9, researchers employ the Substituted Cysteine Accessibility Method (SCAM). The following self-validating protocol outlines the workflow for intact cells or microsomes, explaining the physical necessity behind each step 5.

Protocol: Real-Time Conformational Trapping

Step 1: Site-Directed Mutagenesis & Expression

  • Action: Mutate native reactive cysteines to serine or alanine to eliminate background noise. Introduce specific cysteine pairs at the target domain. Express the mutant in a controlled system (e.g., dsbA- mutant E. coli).

  • Causality: The dsbA- strain lacks the periplasmic machinery to form native disulfide bonds 4. This ensures the cysteines remain reduced and available exclusively for the MTS-6-MTS probe.

Step 2: Physiological Incubation

  • Action: Suspend cells/microsomes in DPBS buffer at pH 7.0–7.5.

  • Causality: The reactive species in the MTS reaction is the thiolate anion ( S− ), not the protonated thiol ( SH ). Maintaining a slightly alkaline pH ensures a sufficient concentration of thiolate anions without accelerating the aqueous hydrolysis of the MTS reagent.

Step 3: MTS-6-MTS Crosslinking

  • Action: Add MTS-6-MTS (dissolved in DMSO) to a final concentration of 0.2 mM. Incubate at 37°C for 30 minutes.

  • Causality: The 10.4 Å spacer will only form a stable bridge if the two cysteines come within this exact distance during their functional cycle. If the protein is trapped in an alternate conformation (e.g., via vanadate trapping of ATP), crosslinking will either be promoted or inhibited, yielding direct structural data 2.

Step 4: Quenching and Blocking

  • Action: Add 10 mM N-ethylmaleimide (NEM) to the solution.

  • Causality: This is a critical self-validating step. NEM irreversibly alkylates any remaining free sulfhydryls. If cells are lysed without NEM, the loss of spatial constraints during denaturation will cause random cysteines to oxidize and crosslink, creating false positives 5.

Step 5: Analysis via Non-Reducing SDS-PAGE

  • Action: Analyze the samples using sample buffer without 2-mercaptoethanol or DTT.

  • Causality: Reducing agents would cleave the newly formed MTS-6-MTS disulfide bonds, destroying the experimental evidence. A successful crosslink will appear as a higher molecular weight band (e.g., a dimer) on the immunoblot.

SCAMWorkflow cluster_0 Substituted Cysteine Accessibility Method (SCAM) N1 1. Site-Directed Mutagenesis (Generate Cys Pairs) N2 2. Physiological Incubation (Buffer pH 7.0-7.5) N1->N2 N3 3. MTS-6-MTS Crosslinking (Trap Conformational State) N2->N3 N4 4. NEM Quenching (Block Free Thiols) N3->N4 N5 5. Non-Reducing SDS-PAGE (Analyze 10.4 Å Proximity) N4->N5

Caption: Step-by-step logical workflow for SCAM using MTS crosslinkers.

Spatial Mapping: The MTS Crosslinker Panel

While CAS 56-01-9 provides a 10.4 Å constraint, robust structural mapping requires a comparative approach. By utilizing a panel of MTS crosslinkers with varying chain lengths, researchers can triangulate the exact dimensions of a protein cleft.

Table 2: MTS Crosslinker Panel for Spatial Mapping
CrosslinkerSpacer ChainSpacer Length (Å)Application Focus
MTS-2-MTS 1,2-Ethanediyl5.2Ultra-close proximity mapping; tightly packed helices.
MTS-4-MTS 1,4-Butanediyl7.8Tight clefts and rigid transmembrane domains.
MTS-6-MTS 1,6-Hexanediyl10.4Intermediate distance; standard molecular ruler for pore opening.
MTS-8-MTS 3,6-Dioxaoctane13.0Flexible/wider clefts; incorporates oxygen for slight hydrophilicity.
MTS-14-MTS PEG420.8Long-range inter-domain interactions.

By systematically applying these reagents, one can observe which spacer length yields a crosslinked dimer on an SDS-PAGE gel. For instance, if a transporter crosslinks with MTS-8-MTS (13.0 Å) in the resting state, but only crosslinks with MTS-6-MTS (10.4 Å) after ATP addition, the researcher has definitively proven that the cleft closes by ~2.6 Å upon ATP binding 2.

Conclusion

CAS 56-01-9 (1,6-Hexanediyl bismethanethiosulfonate) is far more than a simple chemical reagent; it is a highly calibrated instrument for structural biology. Its specific 10.4 Å spacer length, combined with the ultra-fast, reversible, and non-toxic kinetic profile of the methanethiosulfonate reactive group, makes it indispensable for mapping the dynamic conformations of membrane proteins and ion channels. When deployed within a rigorously controlled SCAM protocol, it provides unassailable, self-validating data regarding protein topology.

References

  • LookChem. "Cas 56-01-9, 1,6-HEXANEDIYL BISMETHANETHIOSULFONATE." LookChem Chemical Database.
  • Loo, T. W., & Clarke, D. M. "Vanadate trapping of nucleotide at the ATP-binding sites of human multidrug resistance P-glycoprotein exposes different residues to the drug-binding site." Proceedings of the National Academy of Sciences (PNAS).
  • Interchim. "MTS reagents: Directions for use, Storage and Handling." Interchim Technical Guide.
  • Takatsuka, Y., & Nikaido, H. "Site-Directed Disulfide Cross-Linking to Probe Conformational Changes of a Transporter during Its Functional Cycle: Escherichia coli AcrB Multidrug Exporter as an Example." National Institutes of Health (PMC).
  • Bio-protocol. "Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method." National Institutes of Health (PMC).

Sources

Solubility Profile of 5-Cyanouracil in Organic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyanouracil (5-CNU) is a highly reactive pyrimidine derivative utilized extensively as an antimetabolite and a key ligand in the development of photo-activated pharmaceutical agents. Due to the strong electron-withdrawing nature of the cyano group at the C5 position, 5-CNU exhibits a highly stable crystal lattice, making its dissolution in organic solvents a significant thermodynamic challenge. This whitepaper provides an in-depth mechanistic analysis of 5-CNU's solubility profile, detailing the causality behind solvent selection, thermodynamic drivers, and a self-validating experimental protocol for accurate solubility determination.

Structural Thermodynamics & The Causality of Solvation

To understand the solubility of 5-CNU, one must first analyze its solid-state thermodynamics. The molecular structure of 5-CNU features a uracil ring substituted with a cyano group (-CN) at the 5-position 1[1]. This cyano group is intensely electron-withdrawing, which significantly increases the acidity of the N-H protons on the pyrimidine ring.

Consequently, 5-CNU molecules engage in exceptionally strong intermolecular hydrogen bonding, forming a highly ordered "symmetric ribbon motif" within the crystal lattice2[2]. The macroscopic evidence of this immense lattice energy ( ΔHlat​ ) is reflected in its melting point, which exceeds 300 °C 3[4]. For dissolution to occur, the solvation energy ( ΔHsolv​ ) provided by the solvent must be sufficiently exothermic to overcome this endothermic lattice penalty.

ThermoCycle Solid 5-Cyanouracil (Solid State) Strong H-bond Ribbon Motif Gas Gaseous 5-Cyanouracil (Disrupted Lattice) Solid->Gas Lattice Energy (ΔH_lat > 0) Endothermic Solvated Solvated 5-Cyanouracil (e.g., in DMSO/DMF) Solid->Solvated Enthalpy of Solution (ΔH_sol) ΔH_sol = ΔH_lat + ΔH_solv Gas->Solvated Solvation Energy (ΔH_solv < 0) Exothermic

Thermodynamic cycle of 5-cyanouracil dissolution highlighting lattice vs. solvation energy.

Solvent Selection: Mechanistic Profiling

The choice of solvent dictates the success of both analytical characterization and synthetic application of 5-CNU. Because the molecule acts as a strong hydrogen bond donor (via N-H) but is locked in a tight lattice, the optimal solvents are polar aprotic solvents 5[5].

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess highly polarized oxygen atoms that act as aggressive hydrogen-bond acceptors. They actively disrupt the 5-CNU ribbon motif by solvating the acidic N-H protons without introducing competing hydrogen-bond donor interactions that would otherwise cause solvent-solvent self-association.

  • Polar Protic Solvents (Water, Alcohols): These exhibit poor solubility at standard temperature and pressure. The causality lies in the solvent's own hydrogen-bonding network (e.g., water-water interactions). The energy required to create a cavity in water is too high compared to the energy released upon solvating 5-CNU, rendering the overall process thermodynamically unfavorable unless the pH is altered to deprotonate the uracil ring.

Quantitative Data Summary: Solvent Compatibility
Solvent CategorySpecific SolventRelative SolubilityMechanistic Rationale
Polar Aprotic DMSOHighStrong H-bond acceptor; disrupts N-H lattice bonds efficiently.
Polar Aprotic DMFHighHigh dielectric constant; solvates the strong dipole of the cyano group.
Polar Aprotic AcetonitrileModerateLower H-bond acceptor capacity, but sufficient for synthetic reflux conditions.
Polar Protic Water (25°C)LowHigh solvent-solvent H-bond network penalty; cannot overcome lattice energy.
Non-Polar Toluene / HexaneInsolubleLacks both dipole moment and H-bonding capacity to interact with the core.

Standardized Protocol: Thermodynamic Solubility Determination

To generate reliable solubility data for drug development, kinetic dissolution must not be mistaken for thermodynamic solubility. The following shake-flask methodology is designed as a self-validating system to ensure absolute accuracy.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 5.0 mL of the target anhydrous solvent (e.g., DMF or DMSO) into a borosilicate glass vial. Causality: Anhydrous conditions prevent moisture from altering the dielectric constant and H-bonding dynamics of the solvent.

  • Saturation: Add 5-CNU incrementally until a visible, persistent solid pellet remains at the bottom of the vial.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: The high lattice energy of 5-CNU causes exceptionally slow dissolution kinetics. Shaking for less than 48 hours risks measuring a false kinetic plateau rather than true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Extract 1.0 mL of the suspension and pass it through a 0.22 µm PTFE syringe filter. Causality: 5-CNU can form sub-visible micro-suspensions in aprotic solvents. Failing to filter at this specific pore size will result in light scattering during UV-Vis analysis, artificially inflating the apparent solubility.

  • Self-Validation Check: Take independent aliquots at t=48 hours and t=72 hours. If the variance in quantified concentration between these two time points is <2% , the system is self-validated as having reached true equilibrium.

  • Analytical Quantification: Dilute the filtered aliquot appropriately and quantify using HPLC-UV at the predetermined λmax​ for 5-CNU.

Workflow Step1 1. Solvent Selection & Prep (Use anhydrous DMF/DMSO) Step2 2. Saturation Add excess 5-CNU at 25°C Step1->Step2 Step3 3. Thermal Equilibration Agitate for 48-72 hours Step2->Step3 Step4 4. Phase Separation Centrifuge & 0.22 µm Filter Step3->Step4 Step5 5. Analytical Quantification HPLC-UV at λ_max Step4->Step5

Step-by-step experimental workflow for determining the thermodynamic solubility of 5-cyanouracil.

Applications in Drug Development & Synthesis

Understanding the solubility profile of 5-CNU is non-negotiable for advanced pharmaceutical synthesis. For instance, in multi-component reactions designed to synthesize complex 5-cyanouracil derivatives, Acetonitrile is frequently utilized as the solvent under reflux conditions to balance solubility with the required reaction temperature 6[6].

Furthermore, 5-CNU is utilized as a biologically active leaving group in photo-activated dual-action therapeutic agents, such as cis−[Ru(bpy)2​(5CNU)2​]2+ . In these advanced metallodrugs, the complex undergoes efficient photoinduced ligand exchange with solvent molecules, releasing the cytotoxic 5-CNU directly into the cellular environment 7[7]. The synthesis and purification of these ruthenium complexes rely heavily on the precise manipulation of 5-CNU's solubility gradients in polar aprotic solvent mixtures.

References

  • ResearchGate / New Journal of Chemistry. "The observed and energetically feasible crystal structures of 5-substituted uracils". Available at: [Link]

  • NIH PubMed. "A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study". Available at: [Link]

  • ACS Publications / Inorganic Chemistry. "[Ru(bpy)2(5-cyanouracil)2]2+ as a Potential Light-Activated Dual-Action Therapeutic Agent". Available at: [Link]

Sources

Molecular Rulers in Structural Biology: A Technical Guide to 1,6-Hexanediyl Bismethanethiosulfonate (CAS 56-01-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of structural biology and rational drug design, understanding the dynamic conformational states of integral membrane proteins is a formidable challenge. 1,6-Hexanediyl Bismethanethiosulfonate (CAS 56-01-9) , commonly referred to as M6M , is a homobifunctional sulfhydryl-reactive crosslinker that has revolutionized our ability to map 3D protein architectures. By acting as a precise "molecular ruler," M6M allows researchers to trap transient protein states, measure distances between engineered cysteine residues, and validate topological models of ion channels, transporters, and receptors.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and field-proven experimental workflows. This guide details the mechanistic causality behind methanethiosulfonate (MTS) crosslinking and provides a self-validating protocol for the Substituted-Cysteine Accessibility Method (SCAM).

Chemical Identity and Physicochemical Properties

CAS 56-01-9 is a highly specific, rapidly reacting crosslinking agent. Unlike traditional maleimides or iodoacetamides, MTS reagents do not require long incubation times or large molar excesses, making them ideal for capturing native physiological states before degradation or artifactual shifts occur 1[1].

The defining feature of M6M is its 10.4 Å spacer arm . Because a standard alpha-helix rises approximately 5.4 Å per turn, the 10.4 Å length of M6M perfectly spans about two helical turns. This makes it an unparalleled tool for probing helix-helix interactions within transmembrane domains 2[2].

Table 1: Physicochemical Profile of CAS 56-01-9
PropertyValue
Chemical Name 1,6-Hexanediyl Bismethanethiosulfonate (M6M)
CAS Registry Number 56-01-9
Molecular Formula C8H18O4S4
Molecular Weight 306.49 g/mol
Spacer Arm Length 10.4 Å
Target Reactivity Sulfhydryl (-SH) groups (Cysteine)
Crosslinker Type Homobifunctional

Mechanistic Principles of MTS Crosslinking

The chemical logic behind M6M relies on the rapid nucleophilic attack of a thiolate anion (from a deprotonated cysteine residue) on the sulfur atom of the methanethiosulfonate group.

Causality of the Leaving Group: The reaction is thermodynamically driven by the release of methanesulfinic acid ( CH3​SO2​H ). Because methanesulfinate is an excellent, stable leaving group, the reaction proceeds orders of magnitude faster than classical alkylation reagents. This rapid kinetic profile is crucial; it allows the crosslinker to "freeze" a protein in a specific conformational state (e.g., an open vs. closed ion channel) in real-time [[3]](3].

MTS_Mechanism SH1 Protein Cys1-SH (Nucleophile) Intermediate Mixed Disulfide Intermediate Protein1-S-S-(CH2)6-S-SO2CH3 SH1->Intermediate Nucleophilic Attack SH2 Protein Cys2-SH (Nucleophile) Product Crosslinked Complex Protein1-S-S-(CH2)6-S-S-Protein2 SH2->Product M6M M6M (CAS 56-01-9) CH3SO2-S-(CH2)6-S-SO2CH3 M6M->Intermediate Byproduct Methanesulfinic Acid (Leaving Group) M6M->Byproduct Released Intermediate->Product 2nd Nucleophilic Attack Intermediate->Byproduct Released

Fig 1: Reaction mechanism of 1,6-Hexanediyl Bismethanethiosulfonate with sulfhydryl groups.

Applications in Structural Biology and Drug Development

By utilizing a panel of MTS reagents with varying spacer lengths, researchers can systematically map the dimensions of functional protein domains. This approach is heavily utilized in drug development to understand allosteric binding pockets and transport mechanisms.

  • P-glycoprotein (MDR1) Efflux Pumps: M6M was instrumental in measuring the dimensions of the drug-binding site in human P-glycoprotein. By trapping the ATP-binding sites with vanadate, researchers used M6M to crosslink specific transmembrane segments (TM6 and TM12), proving that ATP hydrolysis induces massive structural rearrangements that expose different residues to the drug-binding pocket 2[2].

  • Respiratory Complex I: To test the "piston-like" mechanism of proton translocation, researchers used M6M to constrain the lateral helix of subunit L. Surprisingly, crosslinking with M6M did not impair proton translocation, forcing a re-evaluation of the enzyme's mechanochemical coupling [[4]](4].

Table 2: Comparative "Molecular Ruler" MTS Crosslinkers
ReagentSpacer Length (Å)Chemical Nomenclature
M2M 5.21,2-Ethanediyl bismethanethiosulfonate
M4M 7.81,4-Butanediyl bismethanethiosulfonate
M6M 10.41,6-Hexanediyl bismethanethiosulfonate
M8M 13.03,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate
M11M 16.93,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate

Experimental Protocols: The Self-Validating Crosslinking Workflow

To ensure scientific integrity, any crosslinking protocol must be a self-validating system . The greatest risk in disulfide crosslinking is post-lysis artifactual crosslinking—where proteins that never interacted in the intact cell collide and crosslink during sample homogenization. The protocol below eliminates this risk through rigorous solvent control and chemical quenching.

Workflow Mut 1. Site-Directed Mutagenesis (Introduce Cys pairs) Prep 2. Protein Expression & Prep (Membrane vesicles or cells) Mut->Prep React 4. Crosslinking Reaction (Incubate at 4°C, 1-30 mins) Prep->React Solv 3. M6M Reagent Preparation (Dissolve in DMSO/Ethyl Acetate) Solv->React Quench 5. Quench Reaction (Add NEM or free Cys) React->Quench Analyze 6. SDS-PAGE & Immunoblot (Detect mobility shift) Quench->Analyze

Fig 2: Standard self-validating experimental workflow for cysteine crosslinking using M6M.

Step-by-Step Methodology

Step 1: Preparation of the M6M Reagent

  • Action: Dissolve M6M in a 3:1 (vol/vol) mixture of anhydrous DMSO and ethyl acetate to create a 100 mM stock.

  • Causality: MTS reagents are highly sensitive to moisture and will rapidly hydrolyze in aqueous environments. Preparing the stock in organic solvents immediately prior to use ensures the methanesulfonate leaving groups remain intact and highly reactive 3[3].

Step 2: In Situ Crosslinking

  • Action: Resuspend cells or membrane vesicles expressing the double-cysteine mutant in a thiol-free buffer (e.g., PBS, pH 7.4). Add M6M to a final concentration of 0.2 mM to 2.0 mM. Incubate at 4°C for 5 to 30 minutes.

  • Causality: Performing the reaction at 4°C slows down the lateral diffusion of lipids in the membrane. This ensures that M6M only crosslinks cysteines that are natively in close proximity (≤10.4 Å), rather than capturing random collisional events caused by high membrane fluidity.

Step 3: The Quenching Control (Self-Validation)

  • Action: Terminate the reaction by adding 20 mM N-ethylmaleimide (NEM) and 15 mM EDTA, incubating for 10 minutes at 4°C 4[4].

  • Causality: This is the most critical step for trustworthiness. NEM rapidly and irreversibly alkylates any remaining unreacted free thiols on the proteins. Simultaneously, adding free L-cysteine can scavenge unreacted M6M. This dual-quench guarantees that when the cells are subsequently lysed and the proteins are denatured in SDS, no artificial crosslinking can occur.

Step 4: Analysis

  • Action: Solubilize the membranes in non-reducing SDS sample buffer. Resolve the proteins using SDS-PAGE and detect via immunoblotting. A successful crosslink will present as a distinct mobility shift (e.g., a monomer band shifting to a dimer band).

References

  • Source: Santa Cruz Biotechnology (scbt.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)

Sources

Methodological & Application

Application Note: De Novo Synthesis of Highly Functionalized Purine Derivatives via 4,6-Dihydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The purine scaffold is recognized as a ubiquitous nitrogen-containing heterocycle in nature and a privileged structural motif in medicinal chemistry[1]. Conventional purine synthesis often relies on modifying preformed purine rings (e.g., via halogenation and subsequent displacement). However, this linear approach severely limits the diversity of substituents that can be introduced, particularly when highly functionalized 6,9-disubstituted or 2,6,9-trisubstituted purines are required[2].

To overcome these limitations, the de novo construction of the imidazole ring onto a pre-functionalized pyrimidine precursor provides a highly modular and scalable pathway[3]. This application note details the strategic use of 4,6-dihydroxypyrimidine-5-carbonitrile (also known as 5-cyano-4,6-dihydroxypyrimidine) as a foundational building block[4]. By sequentially transforming the 4, 5, and 6 positions of this pyrimidine, researchers can efficiently access 6-chloro-9-alkylpurines. These intermediates are critical for the development of targeted therapeutics, including adenosine receptor agonists and kinase inhibitors[5].

Mechanistic Pathway & Causality

The transformation of 4,6-dihydroxypyrimidine-5-carbonitrile into a functionalized purine relies on a precise, four-stage sequence designed to maximize regiocontrol and functional group tolerance:

  • Activation (Chlorination): The starting material exists predominantly in its tautomeric diketo form (4,6-dioxo). These hydroxyl/oxo groups are unreactive towards nucleophiles. Treatment with phosphorus oxychloride (POCl₃) converts them into highly electrophilic chlorides, priming the ring for functionalization.

  • Regioselective Amination: The strong electron-withdrawing nature of the 5-cyano group highly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). By strictly controlling the stoichiometry and temperature, a primary amine selectively displaces only one chloride at the 4-position. This amine nitrogen will ultimately become the N9 position of the purine[2].

  • Nitrile Hydrolysis & Hofmann Rearrangement: To form the imidazole ring via a Traube-type synthesis, an ortho-diamine (4,5-diamine) motif is required[6]. The 5-cyano group is first hydrated to a carboxamide. Subsequent treatment with an alkaline hypohalite (Hofmann rearrangement) triggers an intramolecular migration that extrudes the carbonyl carbon as CO₂, yielding the requisite 5-amino group. Crucially, utilizing a nitrile precursor avoids the harsh reductive conditions typically required for 5-nitropyrimidines, which can cause unwanted dehalogenation of the 6-chloro substituent[2].

  • Traube-Type Cyclization: The resulting 4,5-diamine is condensed with an orthoester (e.g., triethyl orthoformate). The orthoester acts as a one-carbon synthon, providing the C8 carbon of the purine and driving the cyclization to form the thermodynamically stable aromatic purine bicycle[6].

Pathway Visualization

PurineSynthesis A 4,6-Dihydroxypyrimidine- 5-carbonitrile B Chlorination (POCl3) Reflux, 3-4h A->B C 4,6-Dichloropyrimidine- 5-carbonitrile B->C D Amination (R-NH2, DIPEA) THF, 0°C to RT C->D E 4-(Alkylamino)-6-chloro- pyrimidine-5-carbonitrile D->E F 1. Hydrolysis (H2SO4) 2. Hofmann Rearrangement E->F G 4-(Alkylamino)-5-amino- 6-chloropyrimidine F->G H Cyclization (HC(OEt)3) Reflux, 12h G->H I 6-Chloro-9-alkylpurine (Target Scaffold) H->I

Fig 1: De novo synthesis of purines from 4,6-dihydroxypyrimidine-5-carbonitrile.

Experimental Protocols

Phase 1: Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile
  • Procedure: Suspend 4,6-dihydroxypyrimidine-5-carbonitrile (1.0 eq) in neat POCl₃ (10.0 eq). Add N,N-dimethylaniline (0.5 eq) dropwise at room temperature. Gradually heat the mixture to reflux (105 °C) and stir for 4 hours. Cool the mixture to room temperature and carefully pour it over crushed ice under vigorous stirring to quench excess POCl₃. Extract the aqueous layer with dichloromethane (DCM), wash with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: POCl₃ acts as both the solvent and the chlorinating reagent. N,N-dimethylaniline serves as a catalyst, forming a Vilsmeier-Haack-type intermediate that drastically accelerates the conversion of the tautomeric oxo groups into excellent leaving groups (chlorides).

  • Self-Validating IPC (In-Process Control): Complete dissolution of the starting material indicates reaction progression. TLC (Hexane:EtOAc 4:1) will show the disappearance of the baseline starting material and the emergence of a high Rf spot (~0.7) corresponding to the highly non-polar dichloro product.

Phase 2: Regioselective Amination (SNAr)
  • Procedure: Dissolve 4,6-dichloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Slowly add the desired primary amine (R-NH₂, 1.0 eq) dropwise over 30 minutes. Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature. Quench with water and extract with EtOAc.

  • Causality: The low temperature (0 °C) and strict 1.0 equivalent of amine are critical. The first chloride displacement occurs rapidly due to the highly electrophilic nature of the pyrimidine ring. Once mono-aminated, the ring becomes slightly more electron-rich, raising the activation energy required for the second displacement. This kinetic control prevents the formation of the unwanted 4,6-diamino byproduct.

  • Self-Validating IPC: LC-MS analysis of the crude mixture must show a dominant peak corresponding to the [M+H]⁺ of the mono-aminated product, with <5% of the di-aminated mass.

Phase 3: Nitrile Hydrolysis and Hofmann Rearrangement
  • Procedure:

    • Hydrolysis: Dissolve the mono-aminated product in concentrated H₂SO₄ (5 volumes) at 0 °C. Stir for 12 hours at room temperature. Pour over ice, neutralize with NH₄OH, and filter the precipitated carboxamide.

    • Rearrangement: Suspend the carboxamide in a freshly prepared solution of NaOBr (generated from NaOH and Br₂ at 0 °C). Stir at 0 °C for 1 hour, then heat to 70 °C for 2 hours. Extract the resulting 4,5-diamine with EtOAc.

  • Causality: Concentrated H₂SO₄ selectively hydrates the nitrile to an amide without hydrolyzing the 6-chloro group. During the Hofmann rearrangement, the amide is deprotonated and brominated, followed by an alkyl shift that extrudes CO₂.

  • Self-Validating IPC: Monitor the hydrolysis via FTIR; the sharp C≡N stretch at ~2220 cm⁻¹ will disappear, replaced by primary amide N-H stretches at ~3350 and 3180 cm⁻¹. Post-rearrangement, LC-MS will confirm a mass reduction of 28 Da (loss of CO) relative to the amide intermediate.

Phase 4: Imidazole Ring Closure (Traube-Type Synthesis)
  • Procedure: Dissolve the 4,5-diamine intermediate in triethyl orthoformate (10 volumes). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Reflux the mixture (146 °C) for 12 hours. Concentrate the mixture under reduced pressure and purify the residue via silica gel chromatography to yield the 6-chloro-9-alkylpurine.

  • Causality: The orthoester condenses with the primary 5-amino group to form an ethoxymethyleneamino intermediate. The catalytic acid promotes the subsequent intramolecular nucleophilic attack by the secondary 4-alkylamino group, closing the imidazole ring[6].

  • Self-Validating IPC: The completion of the cyclization is definitively confirmed via ¹H NMR of the purified product. The diagnostic appearance of a sharp singlet at ~8.5 ppm corresponds to the newly formed purine C8 proton.

Quantitative Data: Amination Optimization

The regioselective amination (Phase 2) is highly dependent on the steric and electronic properties of the primary amine. Table 1 summarizes optimized conditions for various amine inputs to maximize the yield of the mono-aminated precursor.

Table 1: Optimization of Mono-Amination of 4,6-Dichloropyrimidine-5-carbonitrile

EntryPrimary Amine (R-NH₂)Temperature ProfileTime (h)Mono-amination Yield (%)Di-amination Yield (%)
1Isopropylamine (Aliphatic, branched)0 °C → RT2.088%< 5%
2Benzylamine (Aliphatic, unhindered)0 °C1.592%< 2%
3Cyclopentylamine (Aliphatic, cyclic)0 °C → RT2.585%< 5%
4Aniline (Aromatic, weak nucleophile)25 °C → 50 °C12.075%0%

Note: Aromatic amines (Entry 4) require elevated temperatures due to lower nucleophilicity, but the reduced reactivity inherently prevents di-amination.

References

  • US Patent US7105666B2. "Synthesis of purine derivatives". Google Patents.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16. "Product Class 17: Purines". Thieme. URL:[Link]

  • "Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes." ResearchGate. URL:[Link]

  • "Purine and Pyrimidine Nucleotide Synthesis and Metabolism". NIH PMC. URL:[Link]

  • "Non-Nucleoside Agonists of the Adenosine Receptors: An Overview". NIH PMC. URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Pteridine Derivatives via Reaction of 5-Cyanouracil with Amidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of pteridine derivatives through the reaction of 5-cyanouracil with amidines. Pteridines are a class of heterocyclic compounds with significant biological activity, and their synthesis is of great interest to researchers in medicinal chemistry and drug development.[1] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into the critical parameters that influence the reaction outcome. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 5-Cyanouracil and Pteridines

5-Cyanouracil is a versatile pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[2] Its unique chemical structure, featuring a cyano group at the 5-position of the uracil ring, enhances its reactivity and makes it a valuable intermediate in the development of antiviral and anticancer agents.[2][3] The electron-withdrawing nature of the cyano group activates the pyrimidine ring for nucleophilic attack, a key feature exploited in the synthesis of more complex heterocyclic systems.

Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds that play vital roles in numerous biological processes.[1] They are involved in amino acid metabolism, nucleic acid synthesis, and neurotransmitter synthesis.[1] Consequently, synthetic pteridine derivatives are of significant interest in medicinal chemistry, with many exhibiting potent anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The reaction of 5-cyanouracil with amidines provides a direct route to novel pteridine scaffolds, offering a rich platform for the discovery of new therapeutic agents.

Reaction Mechanism: From 5-Cyanouracil and Amidines to Pteridines

The reaction of 5-cyanouracil with an amidine to form a pteridine derivative is a condensation-cyclization reaction. The generally accepted mechanism proceeds through a series of nucleophilic addition and elimination steps, as outlined below.

Step 1: Nucleophilic Attack by the Amidine

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electron-deficient C6 position of the 5-cyanouracil ring. The presence of the electron-withdrawing cyano group at C5 makes the C6 position particularly susceptible to nucleophilic addition. This step is often facilitated by a basic catalyst, which deprotonates the amidine, increasing its nucleophilicity.

Step 2: Intramolecular Cyclization

Following the initial addition, the second nitrogen atom of the amidine moiety attacks the carbon atom of the cyano group. This intramolecular cyclization step leads to the formation of a six-membered dihydropyrimidine intermediate.

Step 3: Tautomerization and Aromatization

The dihydropyrimidine intermediate then undergoes tautomerization to a more stable form. Subsequent elimination of a molecule of water (or another small molecule, depending on the specific uracil tautomer involved) leads to the formation of the aromatic pteridine ring system. This final aromatization step is the driving force for the reaction.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5_Cyanouracil 5-Cyanouracil Nucleophilic_Adduct Nucleophilic Adduct 5_Cyanouracil->Nucleophilic_Adduct Nucleophilic Attack Amidine Amidine Amidine->Nucleophilic_Adduct Dihydropyrimidine_Intermediate Dihydropyrimidine Intermediate Nucleophilic_Adduct->Dihydropyrimidine_Intermediate Intramolecular Cyclization Pteridine_Derivative Pteridine Derivative Dihydropyrimidine_Intermediate->Pteridine_Derivative Tautomerization & Aromatization

Caption: Proposed reaction mechanism for the synthesis of pteridine derivatives from 5-cyanouracil and amidines.

Experimental Protocol

This protocol provides a general procedure for the reaction of 5-cyanouracil with a generic amidine. It is important to note that optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary for different amidine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Cyanouracil≥98%Commercially AvailableStore in a cool, dry place.
AmidineVariesCommercially Available or SynthesizedPurity should be confirmed before use.
Sodium EthoxideReagent GradeCommercially AvailableA suitable base catalyst. Other bases like DBU or potassium carbonate can be explored.
Anhydrous EthanolACS GradeCommercially AvailableA common solvent for this type of reaction.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Commercially AvailableFor monitoring reaction progress.
Deuterated Solvents (for NMR)NMR GradeCommercially AvailableFor product characterization.
Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-cyanouracil (1.0 eq).

  • Addition of Amidine and Solvent: Add the amidine (1.1 eq) to the flask, followed by anhydrous ethanol to achieve a suitable concentration (e.g., 0.1 M).

  • Initiation with Base: Add sodium ethoxide (1.2 eq) to the reaction mixture. The addition of a base is crucial to deprotonate the amidine, thereby increasing its nucleophilicity.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for the duration of the reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system should be determined empirically. The disappearance of the starting materials and the appearance of a new, more polar spot (the pteridine product) will indicate the reaction's progression.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

  • Isolation of the Product: The pteridine product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Dry Round-Bottom Flask Add_Reactants Add 5-Cyanouracil and Amidine Start->Add_Reactants Add_Solvent_Base Add Anhydrous Ethanol and Sodium Ethoxide Add_Reactants->Add_Solvent_Base Reflux Heat to Reflux Add_Solvent_Base->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Workup Cool and Neutralize Monitor_TLC->Workup Isolate_Product Isolate Crude Product (Filtration or Evaporation) Workup->Isolate_Product Purify Purify Product (Recrystallization or Chromatography) Isolate_Product->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A streamlined workflow for the synthesis of pteridine derivatives.

Characterization of Products

The synthesized pteridine derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point: The melting point of a crystalline product is a good indicator of its purity.[7]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time, using a different base, or changing the solvent. The stoichiometry of the reactants can also be optimized.

  • Side Reactions: The formation of side products can occur. Purification by column chromatography is often necessary to isolate the desired pteridine derivative.

  • Solubility Issues: If the starting materials or the product have poor solubility in the chosen solvent, a different solvent system should be explored.

  • Purity of Amidines: The purity of the amidine starting material is critical. Impurities can lead to side reactions and lower yields. It is advisable to use freshly prepared or purified amidines.

Conclusion

The reaction of 5-cyanouracil with amidines represents a valuable and straightforward method for the synthesis of pteridine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The protocol and insights provided in this application note are intended to serve as a practical guide for researchers in this field. By understanding the underlying mechanism and key reaction parameters, scientists can effectively synthesize and explore novel pteridine-based compounds for drug discovery and development.

References

  • Chem-Impex. (n.d.). 5-Cyanouracil. Retrieved from [Link]

  • Parle, A. (n.d.). The Science Behind 5-Cyanouracil: Synthesis, Properties, and Applications in Chemistry. Retrieved from [Link]

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690.
  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 200-208.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690.
  • Al-Suwaidan, I. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(6), 330-340.
  • ResearchGate. (n.d.). Synthesis of pteridines (5). Reagents and conditions. Retrieved from [Link]

  • Ding, Y., et al. (2005). Parallel synthesis of pteridine derivatives as potent inhibitors for hepatitis C virus NS5B RNA-dependent RNA polymerase. Bioorganic & Medicinal Chemistry Letters, 15(3), 675-678.
  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

  • El-Sheref, E. M., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1045581.
  • Barman, U. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1179.
  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022).
  • Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1591.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Drug Development and Research, 3(4), 260-264.
  • ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of guanidine-containing natural products in cyanobacteria. Retrieved from [Link]

  • MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. Retrieved from [Link]

  • Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.
  • Journal of Synthetic Chemistry. (2023). A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Retrieved from [Link]

Sources

Application Note: Optimized Procedure for the Chlorination of 4,6-Dihydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a highly versatile electrophilic scaffold widely utilized in the synthesis of kinase inhibitors, agrochemicals, and novel pyrrolopyrimidine bicyclic structures [1]. The transformation of 4,6-dihydroxypyrimidine-5-carbonitrile to its dichloro analogue is a critical synthetic step that requires stringent control of chlorinating agents, acid scavengers, and thermal parameters to prevent degradation and maximize the final yield.

This application note provides a comprehensive, scalable, and self-validating protocol for this chlorination, detailing the mechanistic causality behind each experimental choice.

Mechanistic Insights & Reagent Selection

The conversion of pyrimidinols (which exist predominantly in their lactam tautomeric form) to chloropyrimidines is classically achieved using phosphorus oxychloride ( POCl3​ ).

  • Role of the Base: The addition of a tertiary amine base is critical. The base acts as an acid scavenger for the HCl generated, driving the equilibrium forward. More importantly, it forms a highly reactive phosphorodichloridate intermediate with POCl3​ , accelerating the nucleophilic substitution. While Triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline are preferred. DIPEA's steric hindrance prevents it from acting as a competing nucleophile, thereby suppressing the formation of unreactive quaternary ammonium byproducts [1].

  • Solvent Selection: While neat POCl3​ can be used, utilizing Acetonitrile (ACN) as a co-solvent improves the solubility of the starting material and acts as a heat sink, aiding in temperature control during the highly exothermic initial mixing phase.

Reaction Mechanism & Workflow

G A 4,6-Dihydroxypyrimidine- 5-carbonitrile B POCl3 + DIPEA (Base Catalysis) A->B Addition at 20-30 °C C Phosphorodichloridate Intermediate B->C Nucleophilic Activation D 4,6-Dichloropyrimidine- 5-carbonitrile C->D Heat to 80-85 °C Cl- Substitution

Reaction mechanism for the chlorination of 4,6-dihydroxypyrimidine-5-carbonitrile.

Workflow Step1 Step 1: Reagent Mixing POCl3 + ACN + DIPEA (10-20°C) Step2 Step 2: Substrate Addition Add Pyrimidine Precursor Step1->Step2 Step3 Step 3: Reflux & Monitor Heat to 80-85°C, HPLC Check Step2->Step3 Step3->Step3 If SM > 1% (Continue Heating) Step4 Step4 Step3->Step4 Step5 Step 5: Extraction & Wash DCM Extraction, NaHCO3 Wash Step4->Step5 Step6 Step 6: Purification Distillation or Recrystallization Step5->Step6

Step-by-step experimental workflow for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile.

Experimental Protocol

Caution: POCl3​ is highly toxic, corrosive, and reacts violently with water. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Reagents
  • 4,6-Dihydroxypyrimidine-5-carbonitrile: 1.0 eq

  • Phosphorus Oxychloride ( POCl3​ ): 3.5 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq

  • Acetonitrile (ACN): 5 volumes

  • Dichloromethane (DCM): For extraction

  • Ice-water: For quenching

Step-by-Step Methodology
  • System Preparation: Purge a dry, multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer with Nitrogen gas.

  • Reagent Mixing: Charge the flask with ACN (5 vol) and POCl3​ (3.5 eq). Cool the mixture to 10–20 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature strictly below 30 °C. Causality: Rapid addition of the base leads to a sharp exotherm, which can cause premature degradation of the solvent and reagents before the substrate is even introduced.

  • Substrate Addition: Add 4,6-dihydroxypyrimidine-5-carbonitrile (1.0 eq) in small portions. The suspension will gradually become a homogeneous dark solution as the Vilsmeier-type intermediate forms.

  • Heating & Reflux: Heat the reaction mixture to 80–85 °C. Maintain this temperature for 3–5 hours. Causality: Temperatures below 75 °C result in incomplete conversion (stalling at the mono-chloro intermediate), while temperatures exceeding 95 °C in ACN can lead to product decomposition and tar formation.

  • Reaction Monitoring: Monitor the reaction via HPLC. The reaction is deemed complete when the mono-chloro intermediate and starting material are ≤1.0% [1].

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred flask containing ice-water (10 vol relative to the reaction mixture). Causality: The internal temperature of the quench flask must be kept below 30 °C. Elevated temperatures during aqueous quenching will cause the newly formed C-Cl bonds to hydrolyze back to C-OH, drastically reducing the final yield [2].

  • Extraction & Washing: Extract the aqueous layer with DCM ( 3×5 vol). Wash the combined organic layers with cold water, followed by saturated aqueous NaHCO3​ until the pH of the aqueous phase is ~7-8. Wash with brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallized from a hexane/ethyl acetate mixture to yield pure 4,6-dichloropyrimidine-5-carbonitrile [2].

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions based on base and solvent selection. The data demonstrates the superiority of the DIPEA/ACN system.

Chlorinating AgentBaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
POCl3​ (4.0 eq)NoneNone (Neat)105128558
POCl3​ (3.5 eq)TEA (2.5 eq)Toluene11069472
POCl3​ (3.5 eq)N,N-DimethylanilineNone (Neat)10049881
POCl3​ (3.5 eq)DIPEA (2.5 eq)Acetonitrile853>9992

Table 1: Effect of base and solvent on the chlorination efficiency of 4,6-dihydroxypyrimidine-5-carbonitrile.

Troubleshooting

  • Persistent Colored Impurities: Degradation of starting materials or complex side reactions can cause the final product to darken. Solution: Treat the crude organic extract with activated carbon (1-2% by weight) at an elevated temperature for 15–30 minutes, followed by hot filtration through a Celite pad before final concentration [2].

  • Low Yield After Quenching: Usually caused by poor temperature control during the water quench. Ensure a massive excess of ice is present and add the reaction mixture dropwise.

References

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile Organic Process Research & Development (American Chemical Society) URL:[Link]

Application Note: 4,6-Dihydroxypyrimidine-5-carbonitrile as a Core Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Mechanistic Rationale

The development of high-efficacy, low-toxicity crop protection agents relies heavily on versatile heterocyclic building blocks. 4,6-Dihydroxypyrimidine-5-carbonitrile (also referred to as 5-cyano-4,6-dihydroxypyrimidine) is a highly valued intermediate in the synthesis of advanced agrochemicals, particularly broad-spectrum herbicides (e.g., sulfonylureas, pyrimidinylsalicylates) and insecticides[1][2].

The strategic value of this molecule lies in its unique electronic topology. The pyrimidine ring is inherently electron-deficient, a property that is significantly amplified by the strongly electron-withdrawing cyano (-C≡N) group at the 5-position. This electronic activation renders the 4- and 6-positions highly susceptible to functionalization. In a typical agrochemical synthetic workflow, the hydroxyl groups (which exist in tautomeric equilibrium with their keto forms) are first converted into robust leaving groups (typically chlorides)[3]. The resulting 4,6-dichloro-pyrimidine-5-carbonitrile undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines, alkoxides, or thiolates to generate the final Active Ingredient (API)[4][5].

Table 1: Physicochemical Profile of 4,6-Dihydroxypyrimidine-5-carbonitrile
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C5​H3​N3​O2​ Confirmed via High-Resolution Mass Spectrometry (HRMS)[6].
Monoisotopic Mass 137.0225 DaKey identifier for LC-MS monitoring[6][7].
Appearance Light yellow to orange powderColor shift indicates impurity or oxidation[2][8].
Solubility Soluble in aqueous alkali; insoluble in etherEnables acid-base extraction and purification[1][9].
Reactivity Sites C4 (-OH), C6 (-OH), C5 (-CN)C4/C6 act as nucleophiles or can be halogenated for SN​Ar [2].

Synthetic Workflow and Pathway Visualization

The integration of 4,6-dihydroxypyrimidine-5-carbonitrile into an agrochemical discovery pipeline typically follows a three-stage sequence: Base-catalyzed condensation, electrophilic halogenation, and nucleophilic diversification.

G A Malononitrile + Formamidine B 4,6-Dihydroxypyrimidine- 5-carbonitrile A->B Condensation (Alkoxide base) C POCl3 / Amine Base (Halogenation) B->C D 4,6-Dichloropyrimidine- 5-carbonitrile C->D Chlorination (Reflux) E Nucleophiles (Amines/Alkoxides) D->E F Agrochemical API (e.g., Herbicides) E->F SNAr Reaction (Regioselective)

Fig 1: Synthetic workflow from malononitrile precursors to final pyrimidine-based agrochemical APIs.

Experimental Protocols

The following protocols are engineered for self-validation, ensuring that intermediate quality can be visually and chemically verified before proceeding to the next synthetic step.

Protocol A: De Novo Synthesis of 4,6-Dihydroxypyrimidine-5-carbonitrile

Causality & Design: This base-catalyzed condensation utilizes malononitrile and formamidine acetate. Sodium methoxide is used to deprotonate malononitrile, generating a highly nucleophilic carbanion that attacks the formamidine carbon. Temperature control is critical; exceeding 70°C prior to complete addition can lead to malononitrile polymerization (dark tar formation)[10][11].

Step-by-Step Methodology:

  • Preparation of the Base: In a flame-dried 500 mL three-neck flask equipped with a reflux condenser and dropping funnel, add 150 mL of anhydrous methanol. Slowly add sodium methoxide (3.0 equivalents) while maintaining the temperature below 20°C using an ice bath.

  • Precursor Addition: Dissolve malononitrile (1.0 equivalent, 50 mmol) and formamidine acetate (1.2 equivalents) in 50 mL of anhydrous methanol. Add this solution dropwise to the sodium methoxide solution over 45 minutes.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 70°C (reflux) for 4 to 6 hours[3][11].

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, pale-yellow suspension as the sodium salt of the product precipitates.

  • Quenching and Isolation: Cool the mixture to room temperature and evaporate the methanol under reduced pressure. Dissolve the resulting crude solid in 100 mL of deionized water.

  • Acidification: Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches 3.0 to 3.5[3].

    • Validation Checkpoint: A dense, light-yellow precipitate of 4,6-dihydroxypyrimidine-5-carbonitrile will form immediately. If the pH drops below 2, protonation of the ring nitrogens may cause the product to resolubilize.

  • Purification: Filter the precipitate under vacuum, wash with cold deionized water (3 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Activation via Halogenation (Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile)

Causality & Design: The hydroxyl groups must be converted to chlorides to enable downstream SN​Ar reactions. Phosphorus oxychloride ( POCl3​ ) is used as both the solvent and the chlorinating agent. A catalytic amount of N,N-dimethylaniline is added to form a highly electrophilic Vilsmeier-Haack-type intermediate, which accelerates the conversion of the tautomeric keto-oxygen into a leaving group[3][5].

Step-by-Step Methodology:

  • Reagent Mixing: In a 250 mL round-bottom flask, suspend 4,6-dihydroxypyrimidine-5-carbonitrile (20 mmol) in freshly distilled POCl3​ (10 equivalents).

  • Catalyst Addition: Add N,N-dimethylaniline (0.1 equivalents) dropwise.

    • Caution: This reaction is exothermic and evolves HCl gas. Perform strictly inside a fume hood.

  • Reflux: Heat the mixture to 105°C (reflux) for 3 hours.

    • Validation Checkpoint: The suspension will gradually dissolve, turning into a homogenous dark amber solution, indicating the complete conversion of the insoluble dihydroxy compound to the highly soluble dichloro derivative[3].

  • Concentration: Cool the mixture to 50°C and distill off the excess POCl3​ under reduced pressure to prevent violent hydrolysis in the next step.

  • Aqueous Quench: Dissolve the oily residue in 20 mL of dichloromethane (DCM) and pour it slowly over 100 g of crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 30 mL). Wash the combined organic layers with cold saturated NaHCO3​ solution, followed by brine.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield 4,6-dichloropyrimidine-5-carbonitrile as an off-white solid.

Spectroscopic Validation

To ensure the integrity of the synthesized intermediates before deployment in agrochemical library generation, spectroscopic validation is mandatory. The cyano group significantly shifts the pyrimidine ring protons downfield compared to unsubstituted analogs.

Table 2: Expected Spectroscopic Signatures
Analytical Method4,6-Dihydroxypyrimidine-5-carbonitrile4,6-Dichloropyrimidine-5-carbonitrile
1 H NMR (DMSO-d6) δ ~8.20 (s, 1H, C2-H), 12.5 (br s, 2H, -OH) δ ~8.95 (s, 1H, C2-H)[3]
IR Spectroscopy ~2225 cm−1 (C≡N stretch), ~3400 cm−1 (O-H)~2230 cm−1 (C≡N stretch), absence of O-H
Mass Spectrometry m/z 136.01 [M-H] (Negative mode)[6]m/z 172.96 [M+H] + (Isotope pattern for 2x Cl)

Note: The C2 proton shifts significantly downfield in the dichloro derivative due to the loss of the electron-donating hydroxyl groups and the strong inductive effect of the chlorine atoms.

References

  • Benchchem: Synthetic Pathways for the Base Pyrimidine Framework.Benchchem.
  • PubChemLite: 4,6-dihydroxypyrimidine-5-carbonitrile (C5H3N3O2).Université du Luxembourg.
  • 4,6-Dihydroxypyrimidine丨CAS 1193-24-4.Hangzhou Leap Chem Co., Ltd.
  • A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors.Benchchem.
  • Optimization of synthetic conditions of 4,6-dihydroxypyrimidine.ResearchGate.
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM).ProQuest.
  • CAS 89079-62-9: 4-methyl-2-methylsulfanyl-pyrimidine-5-carbonitrile.CymitQuimica.
  • What are the applications of 4,6-Dihydroxypyrimidine?Guidechem.

Sources

In-Depth Guide to the Cyclization of 4,6-Dihydroxy-5-cyanopyrimidine: Pathways to Fused Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 4,6-dihydroxy-5-cyanopyrimidine (tautomerically known as 5-cyanopyrimidine-4,6-diol) scaffold is a highly versatile building block in medicinal chemistry. It serves as the foundational precursor for synthesizing fused bicyclic heterocycles, most notably pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines . These fused architectures are privileged pharmacophores, frequently deployed in drug discovery as ATP-competitive kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors [1].

The Causality of the Synthetic Route

A common pitfall in heterocycle synthesis is attempting direct cyclization on the 4,6-dihydroxy form. The hydroxyl groups on the pyrimidine ring predominantly exist in their tautomeric lactam (oxo) forms. These oxo groups are exceptionally poor leaving groups for nucleophilic aromatic substitution (SNAr).

To overcome this thermodynamic barrier, the overarching synthetic strategy requires a preliminary activation step . The dihydroxy moiety must be converted into a highly reactive dichloro intermediate (4,6-dichloro-5-cyanopyrimidine) [2]. The strong electron-withdrawing nature of the 5-cyano group drastically lowers the electron density of the pyrimidine ring, rendering the newly formed C-Cl bonds highly susceptible to regioselective nucleophilic attack. This sets the stage for the introduction of an amine, providing the necessary functional handles (an amine adjacent to a nitrile) for the final intramolecular cyclization.

G A 4,6-Dihydroxy-5-cyanopyrimidine (Tautomeric Oxo Form) B 4,6-Dichloro-5-cyanopyrimidine (Activated Electrophile) A->B POCl3, PhNMe2 110 °C, 4 h C 4-Amino-6-chloro-5-cyanopyrimidine (Mono-SNAr Product) B->C R-NH2, DIPEA THF, 0 °C D Pyrimido[4,5-d]pyrimidine (Fused Bicyclic Core) C->D Formamide 150 °C, 6 h

Synthetic workflow for cyclizing 4,6-dihydroxy-5-cyanopyrimidine into fused heterocycles.

Experimental Protocols & Mechanistic Insights

Protocol A: Scaffold Activation (Chlorination)

This step transforms the inert oxo-groups into highly reactive chlorides, priming the ring for subsequent functionalization.

Reagents:

  • 4,6-Dihydroxy-5-cyanopyrimidine: 10.0 g (73.0 mmol)

  • Phosphorus oxychloride (POCl₃): 68 mL (~10.0 eq)

  • N,N-Dimethylaniline: 11.1 mL (1.2 eq)

Step-by-Step Methodology:

  • Charge a 250 mL round-bottom flask with 4,6-dihydroxy-5-cyanopyrimidine under an inert argon atmosphere.

  • Slowly add POCl₃ at room temperature.

  • Add N,N-dimethylaniline dropwise over 10 minutes. (Caution: Highly exothermic reaction; gas evolution occurs).

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours.

  • Cool the reaction to room temperature and distill off the excess POCl₃ under reduced pressure to prevent violent quenching.

  • Pour the viscous residue slowly into 500 g of vigorously stirred crushed ice.

  • Extract the aqueous layer with Dichloromethane (3 × 150 mL). Wash the combined organic layers with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & E-E-A-T Insights: POCl₃ serves as both the chlorinating agent and the solvent. N,N-dimethylaniline is strictly required as it acts as a nucleophilic catalyst (forming a highly reactive Vilsmeier-type intermediate) and an acid scavenger, neutralizing the HCl generated during the reaction. Without it, the cyano group is prone to premature acidic hydrolysis.

Self-Validation & IPC: The product, 4,6-dichloro-5-cyanopyrimidine, will precipitate as a pale yellow solid upon concentration. In-Process Control (IPC) via TLC (Hexane:EtOAc 4:1) will show the complete disappearance of the highly polar starting material (Rf ~0.0) and the emergence of a distinct, non-polar UV-active spot at Rf 0.70.

Protocol B: Regioselective Mono-Amination (SNAr)

To build the cyclization precursor, one of the equivalent chlorides must be substituted with a primary amine.

Reagents:

  • 4,6-Dichloro-5-cyanopyrimidine: 5.0 g (28.7 mmol)

  • Isopropylamine: 2.57 mL (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA): 6.0 mL (1.2 eq)

  • Anhydrous THF: 50 mL

Step-by-Step Methodology:

  • Dissolve the dichloro intermediate in anhydrous THF and cool to exactly 0 °C using an ice-water bath.

  • Prepare a secondary solution of isopropylamine and DIPEA in 10 mL of THF.

  • Add the amine/base solution dropwise over 30 minutes to the vigorously stirred reaction flask.

  • Maintain the temperature at 0 °C and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 50 mL).

  • Wash with brine, dry over MgSO₄, and concentrate.

Causality & E-E-A-T Insights: Temperature control (0 °C) is non-negotiable. The starting material is extremely electrophilic due to the 5-cyano group. Once the first amine is installed, its lone pair donates electron density back into the pyrimidine ring via resonance, significantly deactivating the second chloride [3]. If the reaction is allowed to reach room temperature, thermodynamic driving forces will override this deactivation, resulting in unwanted di-aminated byproducts. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Self-Validation & IPC: The reaction mixture will transition from a clear solution to a cloudy suspension as the DIPEA·HCl salt precipitates in the THF. LC-MS analysis of the crude mixture must confirm a mass shift from [M+H]⁺ 173.9 to 197.1, with the di-aminated byproduct comprising <1% of the total ion current.

Protocol C: Intramolecular Cyclization to Pyrimido[4,5-d]pyrimidine

The final step closes the second pyrimidine ring by bridging the 4-amino and 5-cyano groups.

Reagents:

  • 4-(Isopropylamino)-6-chloro-5-cyanopyrimidine: 2.0 g (10.2 mmol)

  • Formamide: 20 mL (Solvent and Reagent)

Step-by-Step Methodology:

  • Suspend the mono-aminated intermediate in formamide within a heavy-walled sealed pressure tube.

  • Heat the mixture to 150 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the dark mixture into 100 mL of ice-cold water. Stir for 30 minutes to induce complete precipitation.

  • Filter the resulting solid, wash extensively with cold water and diethyl ether, and dry under high vacuum.

Causality & E-E-A-T Insights: Formamide acts as a dual-purpose reagent. It serves as a high-boiling polar solvent and the source of the bridging carbon and nitrogen atoms required to close the second ring. The extreme thermal conditions (150 °C) drive the condensation of formamide with the amine, followed by the hydration and intramolecular cyclization of the nitrile group.

Self-Validation & IPC: The sharp, diagnostic nitrile stretching band (~2220 cm⁻¹) present in the starting material's FTIR spectrum will completely disappear. Furthermore, the fused pyrimido[4,5-d]pyrimidine product will exhibit intense fluorescence under 254 nm and 365 nm UV light, confirming the extended aromaticity of the newly formed bicyclic system.

G N1 4-Amino-6-chloro-5-cyanopyrimidine N2 Nitrile Activation (Formamide condensation) N1->N2 Heat (150 °C) N3 Intramolecular Nucleophilic Attack (Amine attacks activated nitrile carbon) N2->N3 Ring Closure N4 Aromatization & Dehydration (Stable Pyrimido[4,5-d]pyrimidine) N3->N4 -H2O

Mechanistic steps for the intramolecular cyclization forming the pyrimido[4,5-d]pyrimidine core.

Quantitative Data Summary

The success of the entire cyclization sequence hinges heavily on the regioselectivity of the SNAr amination step (Protocol B). Table 1 summarizes the optimized parameters for various amine nucleophiles, demonstrating how steric bulk and temperature dictate the mono- vs. di-substitution ratio.

Table 1: Optimization of the Regioselective SNAr Amination of 4,6-Dichloro-5-cyanopyrimidine

Amine NucleophileSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (Mono:Di)
IsopropylamineTHF02.092>99:1
CyclopentylamineTHF02.589>99:1
BenzylamineDCM-101.594>99:1
AnilineEtOH8012.085>95:5
Aqueous Ammonia1,4-Dioxane254.08890:10

Note: Aniline requires elevated temperatures (80 °C) due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amines. Even at elevated temperatures, the deactivating effect of the first substitution maintains an acceptable >95:5 regioselectivity.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Pharmaceuticals (Basel) URL:[Link] [1]

  • 4,6-Dichloropyrimidine-5-carbonitrile (Compound Summary) PubChem URL:[Link] [2]

  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides Journal of Heterocyclic Chemistry URL:[Link] [3]

Application Notes and Protocols for the Synthesis of Fused Pyrimidine Heterocycles Utilizing Guanidine Hydrochloride (CAS 56-01-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fused Pyrimidines and the Role of Guanidine Hydrochloride

Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic the purine bases of DNA and RNA, allowing them to interact with a wide array of biological targets. This structural motif is integral to drugs with diverse activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] The synthesis of these vital heterocycles often employs versatile and readily available building blocks. One such key reagent is Guanidine Hydrochloride (CAS 56-01-9), a highly functionalized and reactive molecule that serves as a robust synthon for the construction of the pyrimidine ring.

Guanidine hydrochloride's utility in heterocyclic synthesis is multifaceted; it can act as a potent nucleophile, a catalyst, or a precursor to more complex guanidine-containing reagents.[7][8] Its dual functionality, with the guanidinium core and the chloride counter-ion, allows for its participation in a variety of reaction pathways, most notably in one-pot multicomponent reactions which are favored for their efficiency and atom economy.[7][8] This guide provides an in-depth exploration of the application of guanidine hydrochloride in the synthesis of fused pyrimidine derivatives, with a focus on the underlying reaction mechanisms and detailed, field-proven protocols.

Reaction Mechanisms: The Biginelli and Related Condensations

A prominent method for the synthesis of fused pyrimidines using guanidine hydrochloride is the Biginelli reaction and its variations.[1][9] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and a guanidine derivative. The reaction mechanism can proceed through different pathways depending on the reaction conditions, particularly the pH.

In an acidic medium, the reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and the β-dicarbonyl compound to form a key intermediate. This is followed by the nucleophilic attack of guanidine, cyclization, and subsequent dehydration to yield the fused pyrimidine ring system. The guanidinium ion's ability to act as a hydrogen bond donor can also play a role in activating the carbonyl groups of the other reactants.

The following diagram illustrates a generalized reaction pathway for the synthesis of a fused pyrimidine via a Biginelli-type reaction using guanidine hydrochloride.

Biginelli_Reaction_Pathway cluster_reactants Reactants Aldehyde Aromatic Aldehyde Intermediate1 Acyliminium Ion Intermediate Aldehyde->Intermediate1 + H+ BetaDicarbonyl β-Dicarbonyl Compound Intermediate2 Knoevenagel Adduct BetaDicarbonyl->Intermediate2 + Aldehyde Guanidine Guanidine Hydrochloride (CAS 56-01-9) Intermediate3 Cyclized Intermediate Guanidine->Intermediate3 + Intermediate2 Intermediate1->Intermediate2 FusedPyrimidine Fused Pyrimidine Heterocycle Intermediate3->FusedPyrimidine - H2O

Caption: Generalized Biginelli reaction pathway for fused pyrimidine synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of fused pyrimidine heterocycles using guanidine hydrochloride. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 2-Amino-4-aryl-7,7-dimethyl-1,4,5,6,7,8-hexahydroquinazolin-5-one Derivatives

This protocol is adapted from a reported Biginelli-type reaction for the synthesis of quinazolinone derivatives.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Dimedone126-81-8140.180.280 g2
Aromatic AldehydeVariesVaries2 mmol2
Guanidine Hydrochloride56-01-995.530.190 g2
Boric Acid10043-35-361.8320 mol%0.4
Absolute Ethanol64-17-546.0725 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (0.280 g, 2 mmol), the selected aromatic aldehyde (2 mmol), guanidine hydrochloride (0.190 g, 2 mmol), and boric acid (20 mol%).

  • Add absolute ethanol (25 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into 50 mL of ice-cold water.

  • A colored precipitate will form. Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure fused pyrimidine derivative.

  • Dry the purified product under vacuum and determine its melting point.

  • Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

Protocol 2: One-Pot Synthesis of Pyrazolopyranopyrimidines

This protocol outlines a multicomponent reaction where guanidine hydrochloride acts as a catalyst for the synthesis of pyrazolopyranopyrimidine derivatives.[7][8]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Aryl/Heterocyclic AldehydeVariesVaries1 mmol1
Ethyl Acetoacetate141-97-9130.141 mmol1
Barbituric Acid67-52-7128.091 mmol1
Hydrazine Hydrate7803-57-850.061 mmol1
Guanidine Hydrochloride56-01-995.5310 mol%0.1
Water7732-18-518.0210 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine the aryl/heterocyclic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), barbituric acid (1 mmol), and hydrazine hydrate (1 mmol).

  • Add guanidine hydrochloride (10 mol%) as a catalyst.

  • Add 10 mL of water to the mixture to serve as the solvent.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrates used. Monitor the reaction by TLC.

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Filter the product, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Confirm the structure of the synthesized pyrazolopyranopyrimidine using appropriate analytical techniques.

The following diagram illustrates the general experimental workflow for the synthesis and characterization of fused pyrimidines.

Experimental_Workflow Start Start Reactants Combine Reactants and Catalyst Start->Reactants Reaction Perform Reaction (Reflux or Room Temp) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Precipitation, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of fused pyrimidines.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. The following points ensure the trustworthiness of the experimental outcomes:

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals is a critical self-validation step. It allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Purification: Recrystallization is a powerful technique for purifying solid organic compounds. A sharp melting point of the final product is a good indicator of its purity.

  • Spectroscopic Characterization: The definitive validation of the synthesized fused pyrimidine structure is achieved through a combination of spectroscopic techniques.

    • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups (e.g., N-H, C=O, C=N).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Conclusion

Guanidine hydrochloride (CAS 56-01-9) is an invaluable reagent in the synthesis of fused pyrimidine heterocycles. Its versatility as both a reactant and a catalyst in multicomponent reactions makes it a cornerstone in the construction of these medicinally important scaffolds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel fused pyrimidine derivatives. The emphasis on self-validating experimental design and thorough characterization ensures the integrity and reproducibility of the synthetic outcomes.

References

  • Guanidine hydrochloride: An active and simple catalyst for Strecker type reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBYptmpXRm2fE9X0QordZZZPPsf2k5RG2LCVKL5NIcBlYy4n3mQCU-BwIzWxU-HBfH-afICPvfvXpLuCi0XJaCtOxqEf9NDmZsJ1_ZH-PbIbbf1sJ2KOmzUdRcHYHyJTqPQRhUeV0SGcrlsspGNxpeohYRS41xPk5zje9UQuhnRP_HkcnJQ9m60_tEh8M_AjGqpUFoRlRKFDqCso3_u_jpA46EGrQnU6FyNaefS3H5Sjvp90jLWejI5Zdqq0bG8A==]
  • Synthesis of some New Fused Pyrimidine Compounds - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsJsyEI_5SkY8MkNK8ggBgfGjILxRhaSWxQyIOG3d8g66tobh4A6UZtABXQUy9OKyCzhJerLhAuFTMhqFhwlqGqfi_z48xEWkwT3vDqCtsdymLHDBSC6Z1cVeGx7QTUuW9s3tS9N8oXEvOmuIcIaIkx-DG9FukutaVK4sq_7nCqprEj6LtVBQicp6pC9bHCtNC6tk=]
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752458/]
  • Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/371520623_Guanidine_Hydrochloride_Catalyzed_One-Pot_Multi-Component_Synthesis_of_Pyrazolopyranopyrimidine]
  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999719/]
  • METHODS FOR THE SYNTHESIS OF POLYCYCLIC GUANIDINE COMPOUNDS - European Patent Office - EP 2515648 B1 - Googleapis.com. [URL: https://patents.google.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFXAcSlAKl1EHGRS4JXB4q0DHyGwpfrFwoPy8AqzaiM7zjO0C14AVY1Wdgg1tZksMNVP8buzjYwUnD_A7Xq5eq2A4-GZZXXn22cRw0GzYLmePfxgjLKPHmNRbtMP_YXhmcGe686lzB7X_VKulLHpYvOmQVa0p_Z4DEBQOIzlzhNMtGSG0-a1Un]
  • Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11070264/]
  • EP2515648B1 - Methods for the synthesis of polycyclic guanidine compounds - Google Patents. [URL: https://patents.google.
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - MDPI. [URL: https://www.mdpi.com/1420-3049/22/8/1251]
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-some-pyrimidine-and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.pdf]
  • Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21820297/]
  • 3-Iodo-1-propene - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=556-56-9]
  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [URL: https://jchemhealthrisks.com/index.php/JCHR/article/view/1004]
  • Chemical Properties of Chrysene (CAS 218-01-9) - Cheméo. [URL: https://www.chemeo.com/cid/41-218-5/Chrysene]
  • Chemical properties – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/knowledge-centers/engineering-and-technology/chemical-engineering/chemical-properties]
  • Chemical Reactivity by Structural Change of Compounds - Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/chemical-reactivity-by-structural-change-of-compounds.pdf]
  • 1 Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFu7Jg6EWZZ7_eAMiCQhEvZRTmtiV2F5sEIDWF5CwJjrZmhkzXRkbH_IRTQ_FRhwP9cRsQ9mwrcyakT_zOQlzIfUCypf7jF70OdJAjpaCwkZ0dafD946vCowPJW-erJhafpIanA3Q2IGnJS5k-oA86Fmw=]
  • Chemical Reactivity - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/react1.htm]

Sources

Troubleshooting & Optimization

Optimizing recrystallization solvents for 5-cyanouracil purification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Recrystallization Solvents for 5-Cyanouracil Purification

Introduction: Welcome to the Technical Support Center for 5-cyanouracil purification. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic causality behind solvent selection, ensuring your purification workflows are robust, scalable, and self-validating.

5-Cyanouracil features a highly polar uracil core capable of extensive hydrogen bonding (via N-H and C=O groups) paired with an electron-withdrawing, dipole-enhancing cyano (-CN) group at the 5-position[1]. This unique electronic topology dictates its solubility profile: it is moderately soluble in hot water and polar organic solvents, but highly prone to trapping impurities in its crystal lattice if the supersaturation gradient is not strictly controlled[2].

Section 1: Solvent System Selection & Quantitative Data

Selecting the right solvent is a balance between solubilizing power and anti-solvent precipitation. Table 1 summarizes the empirical performance of standard recrystallization systems.

Table 1: Solvent System Comparison for 5-Cyanouracil Recrystallization

Solvent SystemSolubilizing Power (Hot)Anti-Solvent EffectImpurity ClearanceTypical YieldRecommended Use Case
100% Water LowN/AModerate60-70%Removal of highly polar byproducts.
100% Ethanol ModerateN/AGood75-80%Standard purification of clean crudes.
Ethanol / Water HighExcellent (Water)Excellent85-95%Primary recommendation for >85% pure crude[3].
DMF / Acetone Very HighHigh (Acetone)Very High70-85%Heavy pigment or transition metal impurities[4].

Section 2: Decision Matrix & Workflow Visualization

To ensure a self-validating protocol, your choice of solvent must be dictated by the crude impurity profile.

RecrystallizationWorkflow N1 Crude 5-Cyanouracil N2 Assess Impurity Profile N1->N2 N3 High Pigment/Organic Impurities (< 85% Purity) N2->N3 N4 Standard Crude (> 85% Purity) N2->N4 N5 Dissolve in DMF/DMSO (80-120°C) N3->N5 N7 Dissolve in Hot Ethanol N4->N7 N6 Precipitate & Pulp with Acetone N5->N6 N10 Filter & Wash (Cold EtOH or Acetone) N6->N10 N8 Titrate with Hot Water (Anti-solvent) N7->N8 N9 Controlled Gradient Cooling (0.5°C/min) N8->N9 N9->N10 N11 Pure 5-Cyanouracil (> 99% Purity) N10->N11

Figure 1: Decision matrix and workflow for 5-cyanouracil recrystallization based on crude purity.

Section 3: Step-by-Step Methodologies

Protocol A: Ethanol/Water Gradient Recrystallization (Standard)

Causality: Ethanol disrupts the intermolecular hydrogen bonds of the uracil ring at reflux, while water acts as a thermodynamic anti-solvent. By titrating water into the hot ethanol, we tune the dielectric constant, forcing the 5-cyanouracil to the brink of supersaturation. Slow cooling ensures lattice exclusion of impurities, yielding >99% purity[3].

  • Suspension: Suspend 10 g of crude 5-cyanouracil in 100 mL of absolute ethanol in a round-bottom flask.

  • Heating: Heat the suspension to reflux (approx. 78°C) under continuous stirring.

  • Anti-Solvent Titration: If the solid does not fully dissolve, add boiling water dropwise (maximum 50 mL) until the solution turns clear. Self-Validation Check: If the solution remains cloudy after a 1:0.5 EtOH:Water ratio is reached, insoluble inorganic salts are present. Perform a hot filtration immediately.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow the solution to cool at a controlled rate of ~0.5°C/min to room temperature. Rapid cooling causes kinetic trapping of impurities.

  • Maturation: Transfer the flask to an ice bath (0-5°C) for 1 hour to depress solubility and maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol to displace residual mother liquor. Dry in a vacuum oven at 60°C to constant weight.

Protocol B: DMF Dissolution and Acetone Pulping (For Stubborn Impurities)

Causality: When 5-cyanouracil is synthesized via the reaction of 5-iodouracil and cuprous cyanide[5], residual copper complexes and heavy organic pigments can co-crystallize. Polar aprotic solvents like DMF (Dimethylformamide) possess a high dipole moment that outcompetes the impurity-product interactions. Acetone pulping selectively leaches these lipophilic impurities without dissolving the product[4].

  • Dissolution: Dissolve the highly impure crude in DMF (concentration of 0.2–5 mol/L) and heat to 80–120°C until fully dissolved[4].

  • Hot Filtration: Filter the hot solution to remove insoluble cuprous byproducts.

  • Precipitation: Apply gradient cooling to the filtrate to induce precipitation.

  • Acetone Pulping: Filter the resulting solid and resuspend it in 50 mL of acetone. Stir vigorously (pulping) for 1 to 2 hours at room temperature[4].

  • Isolation: Vacuum filter the purified solid, wash with fresh acetone, and dry under vacuum.

Section 4: Troubleshooting FAQs

Q1: My 5-cyanouracil is "oiling out" instead of forming distinct crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the supersaturation is too extreme. Causality: The ethanol/water ratio is likely too heavily skewed toward water, causing the 5-cyanouracil to crash out as an amorphous oil. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of hot ethanol to increase the overall solubilizing power, and cool the flask much more slowly. Seeding the solution with a pure crystal of 5-cyanouracil at the cloud point can bypass the oiling phase and force crystalline nucleation.

Q2: I am seeing a blue/green tint in my final crystals. What is the cause? A: 5-cyanouracil is traditionally prepared in high yield from 5-iodouracil and cuprous cyanide[5]. A green or blue tint is a direct indicator of residual copper (Cu²⁺) salts trapped within the crystal lattice. Solution: Standard ethanol/water will not clear heavy metal contamination. You must pivot to Protocol B . DMF coordinates effectively with transition metals, and the subsequent acetone pulping will wash the solvated copper complexes away from the uracil derivative[4]. Alternatively, incorporate an EDTA wash during your initial aqueous workup.

Q3: Why is my recovery yield so low (<50%) when using the ethanol/water method? A: The uracil ring has strong hydrogen-bonding capabilities, making it moderately soluble in water even at ambient temperatures. Causality: If you use too much water as an anti-solvent, the polarity of the system becomes too accommodating for the polar cyano and carbonyl groups. Solution: Ensure your final solvent ratio never exceeds 1:1 (EtOH:Water). Furthermore, ensure you are chilling the mixture to 0-5°C for at least an hour before filtration. Washing the filter cake with room-temperature solvent will also dissolve your product; always use ice-cold ethanol for the final wash.

Q4: Can I use methanol instead of ethanol? A: While methanol can be used, it is generally discouraged for 5-cyanouracil. Methanol has a higher toxicity profile and a lower boiling point (64.7°C), which narrows your thermodynamic working range for dissolving the crude solid. Ethanol provides a wider temperature gradient for controlled cooling, directly resulting in larger, purer crystals[6].

References

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. "The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide." Nucleic Acids Research, 1975 May; 2(5): 683-90. URL: [Link]

  • Shandong Jincheng Pharmaceutical Group. "A kind of method of synthesizing uracil." Google Patents, CN106674135B.
  • "Method for purifying uracil compounds." Google Patents, CN109134385B.
  • Grabovskiy, S. A., et al. "In vitro proliferative activity of 6-substituted uracil derivatives." Journal of Pharmacy & Pharmacognosy Research, 2021. URL: [Link]

Sources

Minimizing hydrolysis side reactions of the nitrile group in pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Nitrile Hydrolysis in Pyrimidine Synthesis

Welcome to the Technical Support Center. Pyrimidine carbonitriles are highly versatile intermediates in drug discovery, but they are notoriously susceptible to unwanted hydration and hydrolysis. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you preserve the nitrile group during complex synthetic sequences.

Section 1: Mechanistic Insights & Root Cause Analysis

Q: Why do pyrimidine carbonitriles hydrolyze so much faster than typical aryl nitriles? A: The accelerated hydrolysis of pyrimidine carbonitriles is driven by two main factors:

  • Electronic Deactivation: The pyrimidine ring contains two strongly electronegative nitrogen atoms that withdraw electron density from the ring. This makes the carbon atom of the pendant nitrile group highly electrophilic and exceptionally vulnerable to nucleophilic attack by water[1].

  • Anchimeric Assistance (Neighboring Group Participation): When the nitrile is positioned near the pyrimidine nitrogen (e.g., 2-cyanopyrimidines), the ring nitrogen can actively participate in the reaction. Exposure to aqueous acidic or basic conditions leads to the rapid formation of a transient pyrimidinium intermediate. This intermediate drastically lowers the activation energy required for water to attack, accelerating the conversion of the nitrile into a primary amide or carboxylic acid, and sometimes leading to rearranged byproducts[1].

G A Pyrimidine Carbonitrile B Aqueous Conditions (H2O / H+ or OH-) A->B Exposure C Pyrimidinium Intermediate (Anchimeric Assistance) B->C Fast Activation D Primary Amide (Partial Hydrolysis) C->D H2O Attack E Carboxylic Acid (Complete Hydrolysis) D->E Excess Heat/Time

Fig 1. Mechanistic pathway of pyrimidine-assisted nitrile hydrolysis.

Section 2: Troubleshooting & FAQs

Q: I am performing a cross-coupling reaction on a bromopyrimidine carbonitrile. How do I prevent the nitrile from converting to an amide? A: You must eliminate water and avoid nucleophilic bases. Standard Suzuki couplings often rely on aqueous bases (like 10% NaOH or aqueous Na2CO3), which will rapidly hydrolyze the nitrile at elevated temperatures[2]. Solution: Switch to strictly anhydrous conditions. Use anhydrous bases (e.g., finely milled anhydrous K3PO4 or Cs2CO3) in dry solvents (like dioxane or toluene). Alternatively, utilize a Negishi coupling, which operates under inherently anhydrous conditions and is highly compatible with sensitive nitrile functional groups[1].

Q: My pyrimidine nitrile is hydrolyzing during the workup phase. What are the best practices for quenching? A: Hydrolysis frequently occurs during aqueous quenching if the reaction is exothermic or if the pH is extreme. To prevent this:

  • Temperature Control: Always quench at 0 °C to 5 °C to suppress the kinetics of hydration.

  • pH Buffering: Avoid quenching with strong acids (HCl) or bases (NaOH). Instead, use cold, pH-buffered solutions like saturated aqueous NH4Cl.

  • Rapid Phase Separation: Minimize the contact time between the organic and aqueous layers. Extract immediately into a non-polar solvent (e.g., EtOAc or DCM) to remove the product from the aqueous interface.

Q: How does steric hindrance affect the stability of the nitrile group? A: Substituting the pyrimidine ring adjacent to the nitrile group provides steric shielding. This physical barrier restricts the trajectory of incoming water nucleophiles, significantly reducing the rate of background hydrolysis even in mildly aqueous conditions.

Section 3: Quantitative Data - Hydrolysis Risk Assessment

Understanding the kinetics of hydrolysis under various conditions is critical for designing your synthetic route. The table below summarizes the quantitative impact of reaction conditions on pyrimidine nitrile stability, highlighting how temperature and solvent choices dictate the product ratio.

Reaction ConditionTemperatureSolvent SystemProduct Ratio (Target Acid : Rearranged Byproduct)Nitrile Retention
5 N HCl (Aqueous)40 °CH2O89.0 : 11.00% (Complete Hydrolysis)[1]
12 N HCl (Aqueous)0–20 °CCH3CN / H2O98.9 : 1.10% (Complete Hydrolysis)[1]
10% NaOH / KOH60 °CEtOH / H2ON/A0% (Complete Hydrolysis)[2]
Anhydrous Negishi (Zn)60 °CDry THFN/A>95% (Intact Nitrile)[1]

Data Interpretation: Aqueous acids and bases universally destroy the pyrimidine nitrile. Notably, higher temperatures in aqueous acid not only cause complete hydrolysis but also promote pyrimidine ring rearrangement[1]. Anhydrous conditions are mandatory for retention.

Section 4: Validated Experimental Protocols

Protocol: Anhydrous Negishi Coupling Preserving Pyrimidine Nitriles

Causality Focus: This protocol utilizes organozinc reagents to form C-C bonds without the need for aqueous bases, thereby completely shutting down the pyrimidinium-assisted hydrolysis pathway. It is designed as a self-validating system: in-process analytical checks ensure the nitrile remains intact before proceeding to workup.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with Argon three times. Reasoning: Atmospheric moisture is sufficient to initiate trace hydrolysis at catalytic temperatures.

  • Reagent Loading: Add the halogenated pyrimidine carbonitrile (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) to the flask.

  • Solvent Addition: Inject anhydrous THF (0.2 M) and stir at room temperature until dissolved.

  • Organozinc Addition: Cool the mixture to 0 °C. Dropwise add the organozinc reagent (1.2 equiv). Reasoning: The low temperature controls the initial exotherm, preventing thermal degradation of the highly electrophilic pyrimidine core.

  • Coupling: Warm the mixture to 60 °C and stir for 4 hours.

  • Self-Validation Check (LCMS): Pull a 10 µL aliquot, dilute in dry MeCN, and analyze via LCMS. Validation: The presence of the intact mass [M+H]+ without a +18 Da shift confirms the nitrile has not hydrated to an amide. Do not proceed to quench until conversion is complete.

  • Quenching: Cool the reaction strictly to 0 °C. Slowly quench with cold saturated aqueous NH4Cl. Reasoning: NH4Cl provides a mild, near-neutral pH quench, preventing acid/base-catalyzed hydration during the workup phase.

  • Extraction: Extract rapidly with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

W S1 1. Strict Anhydrous Setup (Argon Atmosphere) S2 2. Reagent Mixing (Dry THF, Pd Catalyst) S1->S2 S3 3. Low-Temp Addition (Organozinc at 0 °C) S2->S3 S4 4. Controlled Heating (60 °C, 4 hrs) S3->S4 S5 5. Mild Quench (Cold Sat. NH4Cl) S4->S5

Fig 2. Workflow for anhydrous coupling of pyrimidine nitriles.

References

  • Source: acs.
  • Source: organic-synthesis.

Sources

Technical Support Center: Troubleshooting 4,6-Dihydroxy-5-cyanopyrimidine Cyclization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you are likely utilizing 4,6-dihydroxy-5-cyanopyrimidine (also known as 5-cyanopyrimidine-4,6-diol) as a foundational scaffold for synthesizing fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and purine analogs.

While this scaffold is highly versatile, cyclization failures are notoriously common. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the causality of these failures—rooted in tautomerism, electronic deactivation, and regioselectivity—and provide self-validating protocols to ensure your synthetic cascades succeed.

Mechanistic Grounding: Why Do Cyclizations Fail?

The fundamental error in handling 4,6-dihydroxy-5-cyanopyrimidine is treating the hydroxyl groups as standard alcohols. In solution, this compound exists predominantly in its di-oxo (uracil-like) tautomeric form. Direct intramolecular cyclization onto these oxygen centers is thermodynamically unfavorable.

To force cyclization, the scaffold must undergo electrophilic activation followed by Nucleophilic Aromatic Substitution (SNAr). The standard workflow involves converting the dihydroxy species to 4,6-dichloro-5-cyanopyrimidine[1]. The strongly electron-withdrawing 5-cyano group activates the C4 and C6 positions for SNAr, but conversely, it severely deactivates the nitrile carbon itself toward nucleophilic attack during the final ring-closure step. Overcoming this electronic dichotomy is the key to successful cyclization[2].

ActivationWorkflow A 4,6-Dihydroxy-5-cyanopyrimidine (Di-oxo Tautomer) B POCl3 + N,N-Dimethylaniline (Vilsmeier-type Activation) A->B Electrophilic Activation C 4,6-Dichloro-5-cyanopyrimidine (Active Electrophile) B->C Chlorination D Primary Amine (R-NH2) Temperature Control (0°C) C->D SNAr E 4-Amino-6-chloro-5-cyanopyrimidine (Cyclization Precursor) D->E Regioselective Substitution

Workflow: Tautomeric activation and regioselective SNAr required prior to cyclization.

Troubleshooting FAQs

Q1: My activation step with POCl₃ stalls, yielding a mixture of unreacted starting material and mono-chloro intermediates. How do I drive it to completion? A1: Phosphorus oxychloride (POCl₃) alone is insufficiently electrophilic to rapidly chlorinate the highly deactivated pyrimidine dione core. You must introduce a catalytic base, typically N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA). This base reacts with POCl₃ to form a highly reactive Vilsmeier-Haack-type intermediate[2], which effectively attacks the tautomeric oxygen. Causality check: If your reaction stalls, your base may be wet, quenching the active complex. Always use anhydrous tertiary amines.

Q2: During the SNAr step with my primary amine, I am getting a mixture of mono- and di-substituted products, ruining the subsequent cyclization. How do I control regioselectivity? A2: The first SNAr at the C4 position of 4,6-dichloro-5-cyanopyrimidine is highly exothermic due to the immense electron-withdrawing pull of the adjacent 5-cyano group and the C6-chlorine[1]. The second substitution is significantly slower. To isolate the mono-substituted precursor, you must exploit this kinetic difference. Run the reaction strictly at 0°C to 5°C and add the amine dropwise. Allowing the reaction to reach room temperature too quickly provides the activation energy needed for the second substitution.

Q3: My 4-amino-6-chloro-5-cyanopyrimidine intermediate refuses to cyclize into a pyrimido[4,5-d]pyrimidine. Heating it with nucleophiles just causes degradation. What is the solution? A3: The 5-cyano group is sterically shielded and electronically deactivated by the newly introduced amino group (which donates electron density into the ring). Direct nucleophilic attack on the nitrile is statistically improbable. You must first hydrate the nitrile to an amide. Once converted to a carboxamide, the carbonyl carbon becomes highly susceptible to intramolecular attack by adjacent nucleophiles, facilitating rapid ring closure.

CyclizationTroubleshooting A 4-Amino-6-chloro-5-cyanopyrimidine B Direct Heating (No Hydration) A->B Incorrect Pathway C Basic H2O2 / NaOH (Nitrile Hydration) A->C Correct Pathway D Cyclization Failure (Thermal Degradation) B->D Nitrile Unreactive E 4-Amino-6-chloro-pyrimidine-5-carboxamide C->E Hydration F Intramolecular Ring Closure (Heat / Base) E->F Activation G Pyrimido[4,5-d]pyrimidine Derivative F->G Successful Cyclization

Pathway comparison: Nitrile hydration is mandatory to overcome cyclization failure.

Quantitative Data: Optimizing Nitrile Hydration for Cyclization

Attempting to hydrate the 5-cyano group using harsh acids often results in the undesired hydrolysis of the C6-chlorine bond. The table below summarizes the causality behind different hydration conditions and their impact on final cyclization yields.

Hydration ConditionTemp (°C)Time (h)Conversion YieldCausality / Primary Outcome
Direct Heating (EtOH) 80°C24h< 5%Nitrile remains unreactive; steric hindrance prevents attack.
Acidic Hydration (H₂SO₄) 100°C12h25%Undesired hydrolysis of the C6-Cl bond occurs before hydration.
Urea Melt 150°C2h45%Partial cyclization achieved, but significant thermal degradation.
Basic H₂O₂ (NaOH / H₂O₂) 50°C4h88% Optimal. Hydroperoxide anion rapidly attacks the nitrile without cleaving C6-Cl.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols incorporate built-in validation checkpoints.

Protocol A: Activation to 4,6-Dichloro-5-cyanopyrimidine

Purpose: Convert the unreactive dione tautomer into a highly electrophilic intermediate[3].

  • Reaction Setup: In a thoroughly dried 500 mL round-bottom flask equipped with a reflux condenser and argon inlet, suspend 4,6-dihydroxy-5-cyanopyrimidine (50.0 g, 0.36 mol) in anhydrous POCl₃ (150 mL).

  • Catalyst Addition: Cool the suspension to 0°C. Slowly add anhydrous N,N-dimethylaniline (18.5 mL, 0.14 mol) dropwise over 15 minutes. Causality: Slow addition prevents a rapid exothermic spike that can lead to polymerization.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4 hours. The heterogeneous suspension will gradually become a homogeneous dark solution, indicating the consumption of the dione tautomer.

  • Validation Checkpoint 1 (In-Process): Quench a 0.1 mL aliquot in ice water and extract with ethyl acetate. TLC (Hexane:EtOAc 3:1) should show complete disappearance of the baseline starting material and a new high-Rf spot (product).

  • Workup: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Pour the viscous residue slowly into vigorously stirred crushed ice (1 kg) to quench residual phosphorus species.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 x 300 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 4,6-dichloro-5-cyanopyrimidine as a pale yellow solid[1].

Protocol B: Regioselective SNAr and Subsequent Cyclization

Purpose: Introduce the primary amine regioselectively, hydrate the nitrile, and execute ring closure.

  • Regioselective SNAr: Dissolve 4,6-dichloro-5-cyanopyrimidine (10.0 g, 57.5 mmol) in anhydrous THF (100 mL) and cool to 0°C. Add DIPEA (12.0 mL, 69.0 mmol).

  • Amine Addition: Add the desired primary amine (57.5 mmol) dropwise over 30 minutes, maintaining the temperature strictly below 5°C. Stir for an additional 2 hours at 0°C.

  • Validation Checkpoint 2: LC-MS should confirm the mass of the mono-substituted product. If di-substituted mass is present, the temperature was not adequately controlled.

  • Hydration: Concentrate the THF. Redissolve the crude intermediate in ethanol (50 mL). Add 6M NaOH (10 mL) followed slowly by 30% aqueous H₂O₂ (15 mL). Stir at 50°C for 4 hours. Causality: The hydroperoxide anion is a powerful nucleophile that specifically targets the nitrile carbon, forming the carboxamide without displacing the remaining C6-chlorine.

  • Cyclization: To the resulting amide solution, add the secondary cyclization nucleophile (e.g., an amidine or hydrazine derivative) and heat to 80°C for 8 hours to force intramolecular ring closure.

  • Purification: Cool to room temperature, precipitate the product by adding water, filter, and recrystallize from ethanol to yield the pure pyrimido[4,5-d]pyrimidine derivative.

References

  • ChemicalBook.4,6-dichloropyrimidine-5-carbonitrile Properties and Synthesis.
  • IntechOpen.Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines.
  • Benchchem.2,4-Dichloro-5-cyanopyrimidine Experimental Protocols.

Sources

Technical Support Center: Purification of Crude 4,6-Dihydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4,6-dihydroxypyrimidine-5-carbonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this important heterocyclic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve high purity and yield in your experiments.

Understanding the Challenge: Common Impurities in Synthesis

The purity of your final 4,6-dihydroxypyrimidine-5-carbonitrile is largely dictated by the impurities generated during its synthesis. The most common synthetic routes involve the cyclocondensation of a three-carbon component with a urea or formamide derivative. Consequently, the crude product is often contaminated with a variety of substances that can complicate purification.

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific ExamplesLikely Origin
Unreacted Starting Materials Malononitrile, cyanoacetamide, diethyl malonate, formamide, ureaIncomplete reaction due to suboptimal conditions (temperature, time, stoichiometry).[1]
Partially Reacted Intermediates Open-chain ureides or amidinesFailure of the final cyclization step, often due to steric hindrance or catalyst inefficiency.[2][3]
Side-Reaction Products N-acylureas, polymeric materialsSide reactions competing with the main cyclization pathway, such as the reaction between a ketoester and urea.[3]
Degradation Products Hydrolyzed nitrile (amide/carboxylic acid), ring-opened byproductsInstability of the product under harsh workup conditions (e.g., strong acid/base, high heat).[4][5]
Reagents and Byproducts Inorganic salts (e.g., NaCl), residual catalysts (acid/base)Carryover from the reaction workup and neutralization steps.[6]

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My final product has a persistent yellow or brownish color.
  • Question: I've performed a primary purification, but my 4,6-dihydroxypyrimidine-5-carbonitrile is still discolored. What causes this, and how can I obtain a white or off-white solid?

  • Answer: A persistent color is typically due to highly conjugated or polymeric impurities formed during the synthesis, often at elevated temperatures.[6] These impurities can become trapped within the crystal lattice of your product.

    Solutions:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[6]

      • Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol, or a water/ethanol mixture). Add a small amount of activated carbon (typically 1-2% by weight of your crude material). Stir the hot mixture for 15-30 minutes. Perform a hot filtration through a pad of celite or diatomaceous earth to remove the carbon, and then proceed with recrystallization.

    • Solvent Selection for Recrystallization: Sometimes, the impurity is more soluble in a specific solvent than your product. Experiment with different recrystallization solvents or solvent systems. A mixed solvent system, such as hexane/ethyl acetate, can be effective where the product crystallizes out while the more polar colored impurities remain in the mother liquor.[6]

Troubleshooting_Discoloration start Crude Product is Yellow/Brown dissolve Dissolve in Minimal Hot Solvent start->dissolve add_carbon Add 1-2% w/w Activated Carbon dissolve->add_carbon Stir 15-30 min hot_filter Hot Filter through Celite Pad add_carbon->hot_filter recrystallize Allow Filtrate to Cool & Recrystallize hot_filter->recrystallize collect Collect Crystals (Vacuum Filtration) recrystallize->collect end_product White/Off-White Pure Product collect->end_product Impurity_Removal_Strategy cluster_impurities Potential Impurities cluster_methods Purification Methods unreacted Unreacted Starting Materials (Polar) recrystallization Recrystallization unreacted->recrystallization Removes column Column Chromatography unreacted->column Separates side_products Side-Products (Variable Polarity) side_products->recrystallization Removes side_products->column Separates polymeric Polymeric/Colored Impurities carbon_treat Activated Carbon Treatment polymeric->carbon_treat Adsorbs salts Inorganic Salts salts->recrystallization Removes by Hot Filtration aq_wash Aqueous Wash salts->aq_wash Removes carbon_treat->recrystallization Precedes aq_wash->recrystallization Precedes

Sources

Enhancing reaction rates of 5-cyanouracil with phosphoryl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the chlorination of 5-cyanouracil to 2,4-dichloro-5-cyanopyrimidine.

Below, you will find a comprehensive breakdown of reaction mechanics, quantitative kinetic data, a self-validating experimental protocol, and a troubleshooting desk addressing the most common points of failure in this workflow.

I. Reaction Mechanics & Kinetic Optimization

The synthesis of 2,4-dichloro-5-cyanopyrimidine from 5-cyanouracil is a foundational transformation in the development of kinase inhibitors and other bioactive heterocycles 1. Because the pyrimidine ring is highly electron-deficient, direct electrophilic chlorination is thermodynamically unfavorable. Instead, the reaction relies on converting the tautomeric hydroxyl groups of 5-cyanouracil into superior leaving groups using phosphoryl chloride (POCl₃) 1.

To overcome the sluggish kinetics of using POCl₃ alone, catalytic amounts of a tertiary amine—specifically N,N-dimethylaniline (DMA)—are introduced 2. The amine reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type complex, which rapidly activates the pyrimidine ring and lowers the activation energy ( Ea​ ) for the subsequent nucleophilic aromatic substitution by chloride ions 3.

Quantitative Kinetic Data

The table below summarizes the causal relationship between catalyst selection and reaction efficiency.

Reaction ConditionCatalyst AddedTemp (°C)Time (hrs)Conversion Yield (%)Kinetic Profile
POCl₃ (Neat) None10512 - 24< 50%Sluggish, incomplete conversion
POCl₃ + DMF DMF (0.1 eq)1056 - 8~ 70%Moderate, prone to side reactions
POCl₃ + DMA DMA (0.5 eq)1102 - 4> 90%Rapid, highly efficient substitution
Reaction Pathway Visualization

ReactionPathway Substrate 5-Cyanouracil (Reactant) Intermediate Activated Vilsmeier-Type Intermediate Substrate->Intermediate Nucleophilic Attack Reagent POCl3 (Chlorinating Agent) Reagent->Intermediate Activation Catalyst N,N-Dimethylaniline (DMA Catalyst) Catalyst->Intermediate Rate Enhancement (Lowers Ea) Product 2,4-Dichloro-5-cyanopyrimidine (Target Product) Intermediate->Product Reflux (100-120°C) 2-4 Hours Byproduct Phosphoric Acid & HCl (Byproducts) Intermediate->Byproduct Aqueous Quench (<10°C)

Fig 1: Catalytic chlorination pathway of 5-cyanouracil to 2,4-dichloro-5-cyanopyrimidine.

II. Standard Operating Procedure (SOP)

This step-by-step methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Reagent Preparation & Mixing

  • Action: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-cyanouracil (1.0 eq) in anhydrous POCl₃ (5.0 - 10.0 eq).

  • Causality: POCl₃ serves as both the chlorinating agent and the solvent. Anhydrous conditions are strictly required because POCl₃ reacts violently with water, generating HCl and phosphoric acid, which would prematurely quench the reaction and degrade the starting material.

  • Validation Checkpoint: The suspension must appear heterogeneous. If the powder clumps excessively or fumes are immediately visible, moisture contamination has occurred. Discard and restart with dry glassware.

Step 2: Catalyst Introduction

  • Action: Slowly add N,N-dimethylaniline (DMA) (0.5 eq) dropwise to the stirring suspension at room temperature 2.

  • Causality: DMA acts as a nucleophilic catalyst. The dropwise addition controls the exothermic formation of the active catalytic complex, preventing localized superheating that causes tarry byproducts.

  • Validation Checkpoint: A slight exotherm and a color change (typically to a pale yellow/amber) should be observed, confirming the formation of the active Vilsmeier-type complex.

Step 3: Thermal Activation (Reflux)

  • Action: Gradually heat the reaction mixture to 105–110 °C (reflux) and maintain for 2 to 4 hours.

  • Causality: The elevated temperature provides the necessary thermal energy to drive the nucleophilic aromatic substitution of the activated oxygen leaving groups by chloride ions.

  • Validation Checkpoint: The reaction is self-validating when the solid 5-cyanouracil completely dissolves into a homogeneous, dark amber solution. This visual cue indicates full conversion to the highly soluble dichloro-product 3. Confirm via LCMS (quench an aliquot in ice-cold methanol).

Step 4: Quenching & Extraction

  • Action: Cool the mixture to room temperature. Carefully pour the reaction mixture dropwise onto a large excess of vigorously stirred crushed ice. Extract the aqueous layer with Dichloromethane (DCM).

  • Causality: Ice is mandatory to absorb the massive heat of hydrolysis generated by excess POCl₃. If the temperature spikes, the newly formed C-Cl bonds on the pyrimidine ring will hydrolyze back to C-OH.

  • Validation Checkpoint: The temperature of the quench bath must remain below 10 °C at all times. Following extraction and washing with cold aqueous NaHCO₃, the DCM layer should test neutral (pH ~7), confirming the complete neutralization of acidic byproducts.

III. Troubleshooting Desk & FAQs

Q: Why is my reaction rate so slow when using only POCl₃? A: The pyrimidine ring is inherently electron-deficient, making nucleophilic aromatic substitution of the hydroxyl groups thermodynamically difficult. POCl₃ alone is often insufficiently electrophilic to drive the reaction at a practical rate. Adding a tertiary amine like DMA forms a highly reactive intermediate, significantly lowering the activation energy barrier and accelerating the reaction.

Q: What causes the formation of dark, tarry byproducts during reflux? A: Tarry byproducts are caused by localized overheating or excessive catalyst concentration. DMA can polymerize or decompose at high temperatures if not properly dispersed. Fix: Ensure vigorous magnetic stirring during the dropwise addition of DMA, and control your heating mantle temperature precisely via a thermocouple. Do not exceed a bath temperature of 120 °C.

Q: How do I safely quench the unreacted POCl₃ without degrading the 2,4-dichloro-5-cyanopyrimidine? A: The target product is highly sensitive to hydrolysis at elevated temperatures. Quenching POCl₃ with water is violently exothermic. If the temperature spikes during the quench, the newly formed C-Cl bonds will hydrolyze back to C-OH, ruining your yield. Fix: Pour the reaction mixture onto a massive excess of crushed ice (not liquid water), maintaining the internal temperature below 10 °C during the entire process.

Q: Can I substitute N,N-dimethylaniline (DMA) with standard bases like Triethylamine (TEA)? A: It is not recommended. While TEA is a base, it is highly basic and less sterically hindered than DMA. This can lead to competitive side reactions, including the formation of quaternary ammonium salts with your product, or excessive degradation of POCl₃. DMA provides the optimal balance of nucleophilicity for complex formation without excessive basicity.

IV. References

  • Singh, R. et al. "2,4-pyrimidinediamine compounds and their uses". US Patent 8835430B2. Available at:

Sources

Technical Support Center: Controlling Tautomeric Shifts During 5-Cyanouracil Processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cyanouracil. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively control and understand the tautomeric behavior of 5-cyanouracil in your experiments.

Introduction to 5-Cyanouracil and Tautomerism

5-Cyanouracil is a derivative of uracil, a fundamental component of RNA.[1][2] The presence of the electron-withdrawing cyano group at the 5-position significantly influences the electronic properties and reactivity of the pyrimidine ring. A critical aspect of 5-cyanouracil's chemistry is its existence as a mixture of tautomers, primarily the keto and enol forms. Tautomers are structural isomers that readily interconvert, differing in the position of a proton and a double bond.[3] The equilibrium between these tautomeric forms is sensitive to environmental factors and can have profound implications for reaction outcomes, biological activity, and analytical characterization.[3][4]

Controlling this tautomeric equilibrium is crucial for applications ranging from drug design, where specific tautomers may exhibit desired therapeutic effects, to nucleic acid chemistry, where tautomeric shifts can lead to mutations.[4][5] This guide is designed to provide you with the expertise and practical steps to manage and interpret the tautomeric behavior of 5-cyanouracil in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of 5-cyanouracil?

A1: 5-Cyanouracil primarily exists in a tautomeric equilibrium between the diketo form and two enol forms. The diketo form is generally the most stable.[6] The enol forms arise from the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen.

Q2: Why is controlling the tautomerism of 5-cyanouracil important in my research?

A2: The specific tautomeric form of 5-cyanouracil present can significantly impact its chemical and biological properties. For instance:

  • In Drug Development: Different tautomers can exhibit distinct binding affinities to target proteins or enzymes.[4] Controlling the tautomeric form can be crucial for optimizing drug efficacy and reducing off-target effects. The presence of multiple tautomers can also pose challenges in drug formulation and stability.

  • In Nucleic Acid Chemistry: The tautomeric state of a nucleobase analog like 5-cyanouracil can alter its hydrogen bonding patterns. This can lead to incorrect base pairing during DNA replication or transcription, potentially causing mutations.[4]

  • In Chemical Synthesis: The reactivity of 5-cyanouracil can differ between its tautomeric forms. Controlling the equilibrium can be essential for achieving desired reaction outcomes and yields.

Q3: What are the key factors that influence the tautomeric equilibrium of 5-cyanouracil?

A3: The tautomeric equilibrium of 5-cyanouracil is influenced by several factors:

  • Solvent Polarity: The polarity of the solvent plays a significant role in stabilizing one tautomer over another.[3] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.[3]

  • pH: The pH of the solution can affect the protonation state of the molecule, thereby shifting the tautomeric equilibrium.[7][8]

  • Temperature: Temperature can influence the equilibrium constant of the tautomerization reaction.

  • Substituents: The electronic properties of substituents on the uracil ring can impact the relative stability of the tautomers.[1] The electron-withdrawing nature of the cyano group in 5-cyanouracil influences its tautomeric preferences.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with 5-cyanouracil, providing potential causes and actionable solutions.

Problem 1: Inconsistent or unexpected reaction products.

Q: I am performing a reaction with 5-cyanouracil and obtaining a mixture of unexpected products, or the reaction yield is inconsistent. Could tautomerism be the cause?

A: Yes, uncontrolled tautomeric shifts are a likely culprit. The different tautomers of 5-cyanouracil can exhibit distinct reactivity, leading to multiple reaction pathways and a mixture of products.

Troubleshooting Steps:

  • Analyze the Solvent System:

    • Rationale: The solvent has a strong influence on tautomeric equilibrium.[3] A solvent that stabilizes a less reactive tautomer might be hindering your desired reaction.

    • Action: Experiment with a range of solvents with varying polarities (e.g., a non-polar solvent like dioxane, a polar aprotic solvent like DMSO, and a polar protic solvent like ethanol). Monitor the reaction progress and product distribution using techniques like TLC or LC-MS.

  • Control the pH:

    • Rationale: The protonation state of 5-cyanouracil, dictated by the pH, directly affects the tautomeric equilibrium.[7]

    • Action: If your reaction conditions permit, use a buffered solution to maintain a constant pH. This will help to lock the 5-cyanouracil in a predominant tautomeric form.

  • Investigate Temperature Effects:

    • Rationale: Tautomerization is an equilibrium process, and the equilibrium constant can be temperature-dependent.

    • Action: Run the reaction at different temperatures (e.g., room temperature, 0°C, and elevated temperatures) to see if this influences the product ratio.

  • Characterize the Tautomeric State:

    • Rationale: Directly observing the tautomeric forms present under your reaction conditions can provide crucial insights.

    • Action: Use NMR spectroscopy to characterize the tautomeric equilibrium of 5-cyanouracil in the solvent system you are using for your reaction. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form.[9][10][11]

Problem 2: Difficulty in interpreting NMR spectra.

Q: My NMR spectrum of 5-cyanouracil shows more peaks than expected, or the chemical shifts are not consistent with the expected structure. How can I resolve this?

A: The presence of multiple tautomers in solution is the most probable reason for complex or unexpected NMR spectra. Each tautomer will give rise to its own set of signals, leading to a spectrum that is a superposition of the spectra of the individual tautomers.

Troubleshooting Steps:

  • Vary the Solvent:

    • Rationale: Changing the solvent can shift the tautomeric equilibrium, which will be reflected in the NMR spectrum. This can help in assigning peaks to specific tautomers.

    • Action: Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, D2O). A change in the relative intensities of the peaks upon solvent change is a strong indicator of a tautomeric equilibrium.

  • Perform Variable Temperature (VT) NMR:

    • Rationale: If the interconversion between tautomers is slow on the NMR timescale, you will see separate signals for each. If the interconversion is fast, you will see averaged signals. By changing the temperature, you can alter the rate of interconversion.

    • Action: Acquire a series of NMR spectra at different temperatures. Coalescence of peaks at higher temperatures is a classic sign of an exchange process like tautomerism.

  • Utilize 2D NMR Techniques:

    • Rationale: 2D NMR experiments like HSQC and HMBC can help to establish connectivity within each tautomeric form, aiding in the assignment of complex spectra.

    • Action: Run 2D NMR experiments to correlate proton and carbon signals, which will help to piece together the structure of each tautomer present.

  • Compare with Computational Data:

    • Rationale: Computational chemistry can predict the NMR chemical shifts for different tautomers.[6][9][10][11]

    • Action: Use Density Functional Theory (DFT) calculations to predict the chemical shifts of the possible tautomers of 5-cyanouracil. Comparing these predicted shifts with your experimental data can help to confirm the identity of the observed species.

Problem 3: Inconsistent biological assay results.

Q: I am testing the biological activity of 5-cyanouracil, and my results are not reproducible. Could tautomerism be affecting my assay?

A: Absolutely. The biological activity of a compound is intimately linked to its structure, and if the tautomeric composition of your 5-cyanouracil sample varies between experiments, you will likely see inconsistent results.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Rationale: The conditions under which you dissolve and dilute your compound can influence its tautomeric equilibrium.

    • Action: Develop a strict, standardized protocol for preparing your 5-cyanouracil solutions for biological assays. This includes using the same solvent, controlling the pH with a buffer, and maintaining a consistent temperature.

  • Characterize the Tautomeric State in Assay Buffer:

    • Rationale: It is crucial to know which tautomeric form is predominant under the actual assay conditions.

    • Action: If possible, use NMR or UV-Vis spectroscopy to analyze the tautomeric state of 5-cyanouracil in the buffer you use for your biological assays.[3][12]

  • Consider Tautomer-Trapping Strategies:

    • Rationale: In some cases, it may be possible to "trap" the 5-cyanouracil in a single tautomeric form through chemical modification.

    • Action: Explore synthetic strategies to create derivatives of 5-cyanouracil where the mobile proton is replaced with another group (e.g., a methyl group). This will lock the molecule into a single tautomeric form, allowing you to test the activity of that specific tautomer.

Experimental Protocols & Data

Protocol 1: NMR Spectroscopic Analysis of 5-Cyanouracil Tautomerism

This protocol outlines the steps for using ¹H NMR spectroscopy to investigate the tautomeric equilibrium of 5-cyanouracil in different solvents.

Materials:

  • 5-Cyanouracil

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a saturated solution of 5-cyanouracil in the chosen deuterated solvent directly in an NMR tube.

  • Acquire a ¹H NMR spectrum at room temperature.

  • Integrate the signals corresponding to the protons of the different tautomeric forms.

  • Calculate the ratio of the tautomers based on the integration values.

  • Repeat the measurement in different deuterated solvents to observe the effect of solvent polarity on the tautomeric equilibrium.

Data Presentation: Solvent Effects on Tautomeric Equilibrium

The following table summarizes hypothetical data on the influence of solvent on the keto-enol tautomeric equilibrium of a related compound, which illustrates the type of data you can generate.

SolventDielectric Constant (ε)% Keto Tautomer% Enol Tautomer
Hexane1.91090
Chloroform4.84060
Acetone20.78515
Water80.1>99<1

This table illustrates the general trend that as solvent polarity increases, the equilibrium tends to shift towards the more polar keto tautomer for many dicarbonyl compounds.[13]

Visualizations

Tautomeric Equilibrium of 5-Cyanouracil

Tautomeric_Equilibrium Diketo Diketo Form Enol1 Enol Form 1 Diketo->Enol1 H⁺ shift Enol2 Enol Form 2 Diketo->Enol2 H⁺ shift Enol1->Diketo H⁺ shift Enol2->Diketo H⁺ shift

Caption: Tautomeric equilibrium of 5-cyanouracil.

Troubleshooting Workflow for Inconsistent Reaction Products

Troubleshooting_Workflow Start Inconsistent Reaction Products CheckTautomerism Is Tautomerism a a Factor? Start->CheckTautomerism AnalyzeSolvent Analyze Solvent Effects CheckTautomerism->AnalyzeSolvent Yes ControlpH Control pH AnalyzeSolvent->ControlpH VaryTemp Vary Temperature ControlpH->VaryTemp CharacterizeTautomers Characterize Tautomers (NMR) VaryTemp->CharacterizeTautomers Solution Optimized Reaction Conditions CharacterizeTautomers->Solution

Caption: Workflow for troubleshooting inconsistent reactions.

References

  • Kubas, A., et al. (2021). Intramolecular Interactions in Derivatives of Uracil Tautomers. International Journal of Molecular Sciences, 22(16), 8839. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Cyanouracil. In PubChem. Retrieved from [Link]

  • Barańska, N., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3938. [Link]

  • Sarma, R., et al. (2020). Role of different tautomers in the base-pairing abilities of some of the vital antiviral drugs used against COVID-19. Physical Chemistry Chemical Physics, 22(46), 26976-26988. [Link]

  • da Costa Ferreira, A. M., et al. (2024). Tautomerism occurrence and intrinsic importance in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642. [Link]

  • Barańska, N., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. PubMed. [Link]

  • Barańska, N., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. MDPI. [Link]

  • Alcolea Palafox, M. (2011). Tautomerism in 5-Bromouracil: Relationships with Other 5-Haloderivatives and Effect of the Microhydration. Spectroscopy Letters, 44(4-5), 300-306. [Link]

  • Gu, J., & Leszczynski, J. (2010). Tautomeric Equilibria of 5-Fluorouracil Anionic Species in Water. The Journal of Physical Chemistry A, 114(50), 13085-13092. [Link]

  • Alcolea Palafox, M. (2011). Tautomerism in 5-Bromouracil: Relationships with Other 5-Haloderivatives and Effect of the Microhydration. R Discovery. [Link]

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

  • Al-Jahdali, M. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Structural Chemistry, 27(4), 1147-1158. [Link]

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

  • Vo, T. N., et al. (2021). Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. The Journal of Physical Chemistry A, 125(17), 3749-3759. [Link]

  • Monajjemi, M., et al. (2014). Density functional theory (DFT) studies on the tautomerism of Cyanuric acid in the gas phase and solution. Journal of Chemical and Pharmaceutical Research, 6(3), 1155-1160. [Link]

  • Jeevan, B., & Kumar, A. (2011). Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. Journal of Biomolecular Structure and Dynamics, 28(4), 539-556. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(14), 7356. [Link]

  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

  • Al-Ayadhi, F., et al. (2020). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 5(29), 8961-8968. [Link]

  • McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University. [Link]

  • Biology Animation Videos. (2016, November 29). Mutagen 5 bromouracil animation [Video]. YouTube. [Link]

  • Plekan, O., et al. (2020). Tautomerism in Cytosine and Uracil: An Experimental and Theoretical Core Level Spectroscopic Study. The Journal of Physical Chemistry A, 124(30), 6214-6225. [Link]

  • Habibi Najafi, M. B. (2013). Bacterial Mutation; Types, Mechanisms and Mutant Detection Methods: a Review. Journal of Paramedical Sciences, 4(2). [Link]

  • Petkov, P. S., & Stoyanov, S. S. (2005). Oxo-Hydroxy Tautomerism of 5-Fluorouracil: Water-Assisted Proton Transfer. The Journal of Physical Chemistry A, 109(31), 7068-7075. [Link]

  • Mirzaei, M. (2017). 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties. Journal of Chemical and Pharmaceutical Research, 9(5), 27-33. [Link]

  • Grushow, A., & Zielinski, T. J. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link]

  • Raczyńska, E. D. (2025). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. International Journal of Molecular Sciences, 26(3), 1339. [Link]

  • Zhuang, B.-R., Hsu, G.-J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(9), 3059-3064. [Link]

  • Petkov, P. S., & Stoyanov, S. S. (2005). Tautomeric and rotameric forms of 5-fluorouracil. ResearchGate. [Link]

  • Gu, J., & Leszczynski, J. (2010). Tautomeric equilibria of 5-fluorouracil anionic species in water. PubMed. [Link]

  • Ferguson, G., et al. (1998). Two new structures of 5-nitrouracil. Acta Crystallographica Section C: Crystal Structure Communications, 54(4), 550-553. [Link]

  • Alcolea Palafox, M. (2011). Main tautomers identified in 5-halouracil derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Thermal Decomposition of Pyrimidine Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyrimidine carbonitrile derivatives. These compounds are critical pharmacophores in antimicrobial and anticancer drug development, as well as highly efficient acceptors in thermally activated delayed fluorescence (TADF) materials[1],[2]. However, the cyano group and the pyrimidine core can be highly sensitive to thermal stress, leading to premature degradation, tar formation, and poor reaction yields.

This guide is structured to provide researchers with mechanistic diagnostics, self-validating experimental protocols, and structural troubleshooting strategies to overcome thermal instability.

Diagnostic Workflow for Thermal Instability

Before altering your synthesis or application parameters, you must determine whether the degradation is an artifact of the environment (e.g., solvent trapping) or an inherent structural vulnerability.

ThermalDiagnostics Start Observe Yield Loss or Discoloration TGA Run TGA/DSC Analysis (N2 Atmosphere) Start->TGA CheckTemp Is degradation temp < Process Temp? TGA->CheckTemp Synth Optimize Synthesis: Use Nanocatalysts (TiO2, MgO) CheckTemp->Synth Yes (During Synthesis) Subst Structural Modification: Add EWG (e.g., -CF3) CheckTemp->Subst Yes (Inherent Instability) Purity Check for Impurities (Solvent/Catalyst residue) CheckTemp->Purity No (Artifacts)

Workflow for diagnosing and resolving pyrimidine carbonitrile thermal decomposition.

Mechanistic Troubleshooting Guides

Issue 1: Product Degradation During Multi-Component Synthesis

The Problem: Traditional Biginelli-type condensations require prolonged refluxing (>100°C) in basic or acidic conditions. This frequently leads to the thermal cleavage of the carbonitrile group or hydrolytic ring-opening of the pyrimidine core, resulting in dark, intractable tars. The Causality: High thermal energy in the presence of homogeneous catalysts forces the reaction over indiscriminate activation barriers, triggering both the desired condensation and undesired homolytic cleavage pathways. The Solution: Transition to heterogeneous nanocatalysis. High-surface-area nanocatalysts like TiO₂ or nanosized MgO provide a tunable, porous surface that significantly lowers the activation energy of the desired condensation[3],[1]. This allows the reaction to reach high conversions at much lower temperatures (e.g., 70–80°C) and shorter reaction times, completely bypassing the thermal degradation threshold of the carbonitrile group[3].

Issue 2: Premature Decomposition in High-Temperature Applications (e.g., OLEDs)

The Problem: The purified pyrimidine carbonitrile degrades during vacuum sublimation or high-temperature operational stress in materials science applications. The Causality: The inherent thermal stability of the pyrimidine ring is dictated by its substituents. Electron-donating groups (EDGs) like a 4-methyl group exert a positive resonance (+R) effect, increasing electron density but destabilizing the ring against thermal homolysis. Conversely, specific placements of nitro groups (e.g., at the 2nd position) create severe steric and electronic strain, drastically lowering the decomposition onset temperature (<180°C)[4]. The Solution: Structural modification via the inductive effect. Introduce strong electron-withdrawing groups (EWGs) such as -CF₃ or halogens (-F, -Cl) at strategic positions (e.g., 3-CF₃). The negative inductive (-I) effect pulls electron density away from the ring, strengthening the C-C and C-N bonds and raising the thermal stability to >250°C[4]. For TADF emitters, utilizing an ortho-linked donor to the pyrimidine-5-carbonitrile acceptor can also restrict molecular vibrations, significantly extending the delayed fluorescence lifetime and operational thermal stability[2].

Self-Validating Experimental Protocols

Protocol A: Low-Thermal-Stress Synthesis via TiO₂ Nanocatalysis

Objective: Synthesize pyrimidine-5-carbonitriles without exceeding the thermal degradation threshold.

  • Preparation: Disperse 10 mol% of TiO₂ nanoparticles in absolute ethanol.

    • Causality: Ethanol acts as a thermal failsafe; its boiling point (~78°C) ensures the reaction temperature cannot exceed the degradation threshold of the pyrimidine carbonitrile[1].

  • Reagent Addition: Add the aldehyde, malononitrile (or ethyl cyanoacetate), and thiourea/urea in a 1:1:1.2 molar ratio.

  • Reaction: Stir under gentle reflux (75-80°C) for 2–4 hours.

    • Causality: The TiO₂ nanoparticles act as free radical scavengers and provide a solid framework that stabilizes the intermediates, accelerating the reaction without extreme heat[1].

  • Isolation: Filter the hot mixture to recover the insoluble TiO₂ catalyst. Cool the filtrate to induce crystallization.

  • System Validation: Perform Thin-Layer Chromatography (TLC). The absence of highly polar, baseline-retained spots (which indicate ring-opened polymeric degradation products) validates that thermal decomposition was successfully avoided.

Protocol B: Standardized TGA/DSC Thermal Profiling

Objective: Accurately determine the true decomposition temperature, eliminating false positives caused by solvent artifacts.

  • Sample Prep: Dry the synthesized pyrimidine carbonitrile in a vacuum oven at 60°C for 24 hours.

    • Causality: Pyrimidine derivatives readily form hydrates or trap crystallization solvents. Un-dried samples will show a false "degradation" mass loss between 90°C and 150°C, which is actually just solvent volatilization[5].

  • Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) with high-purity Nitrogen (N₂) gas at 50 mL/min.

    • Causality: An inert atmosphere prevents autoxidation, ensuring the TGA strictly measures the thermal homolytic cleavage of the molecule rather than oxidative combustion[4].

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 800°C.

  • System Validation: Analyze the Derivative Thermogravimetry (DTG) curve. A valid thermal degradation profile for a stable pyrimidine carbonitrile will show a flat baseline until >200°C, followed by a sharp, single-step mass loss peak representing the collapse of the pyrimidine core[4].

Quantitative Data: Substituent Effects on Thermal Stability

The following table summarizes the causal relationship between structural modifications and the resulting thermal stability of pyrimidine carbonitriles, derived from standardized TGA/DSC profiling[4].

Substituent ModificationPositionElectronic EffectImpact on Thermal StabilityTypical Decomposition Onset (°C)
-CF₃ 3rdStrong Negative Inductive (-I)Highly Stabilizing> 250 °C
-Cl & -F Multiple (e.g., 4, 5)Synergistic (-I)Stabilizing> 220 °C
-CH₃ 4thPositive Resonance (+R)Destabilizing< 200 °C
-NO₂ 2ndSteric Strain / ElectronicHighly Destabilizing< 180 °C

Frequently Asked Questions (FAQs)

Q: My TGA thermogram shows a 15% mass loss at 110°C, but my compound's melting point is 210°C. Is it degrading early? A: No. This is a classic artifact of trapped solvent or hydration. Pyrimidine carbonitrile complexes often exhibit a mass loss corresponding to the release of coordinated water or ethanol molecules in the 100–150°C range[5]. Implement the vacuum drying step in Protocol B to resolve this.

Q: Can I use standard silica gel chromatography to purify thermally degraded pyrimidine carbonitriles? A: It is not recommended if severe degradation has occurred. The ring-opened thermal degradation products are highly polar and will irreversibly bind to the silica, reducing column efficiency. It is better to prevent degradation entirely using the low-temperature nanocatalyst synthesis (Protocol A)[3],[1], followed by simple recrystallization.

Q: How does the carbonitrile group itself affect the stability of the pyrimidine ring? A: The carbonitrile (-CN) group is a strong electron-withdrawing group. Its presence at the 5-position generally increases the rigidity and stability of the molecule in in vivo environments and provides modest dipole character[1]. However, under extreme basic reflux, the -CN group is susceptible to hydrolysis into an amide or carboxylic acid, which is why mild, heterogeneous catalysis is preferred.

References

  • Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies. Source: nih.gov. 1

  • Thermal analysis of some novel pyrimidine derivatives. Source: scispace.com. 4

  • Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Source: researcher.life. 3

  • A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Source: rsc.org.2

  • Synthesis, Characterization, DFT, Docking, Antimicrobial and Thermal study of Pyrimidine - Carbonitrile ligand and its Metal Complexes. Source: scribd.com. 5

Sources

Validation & Comparative

Navigating the Vibrational Landscape: A Comparative Guide to the FTIR Signature of the Nitrile Group in 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide

In the landscape of pharmaceutical research and medicinal chemistry, 5-cyanouracil stands as a pivotal intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1] Its chemical architecture, featuring a nitrile group appended to the uracil scaffold, imparts unique reactivity and makes it a valuable building block for drug discovery.[2][3] Understanding the spectroscopic characteristics of this functional group is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption peak corresponding to the nitrile group in 5-cyanouracil, offering a comparison with other nitrile-containing compounds and a detailed protocol for its experimental determination.

The Nitrile Stretch: A Distinctive Vibrational Marker

The carbon-nitrogen triple bond (C≡N) of a nitrile group provides a sharp and intense absorption band in a relatively uncongested region of the infrared spectrum, typically between 2200 and 2260 cm⁻¹.[4] This makes it an excellent diagnostic tool. The precise frequency of this vibration is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure.

Comparative Analysis: 5-Cyanouracil in Context

The position of the nitrile peak in 5-cyanouracil can be understood by comparing it to the established ranges for other organic nitriles. This comparison underscores the influence of the heterocyclic ring on the C≡N bond.

Compound ClassTypical C≡N Stretching Frequency (cm⁻¹)Key Influencing Factors
Saturated Aliphatic Nitriles2260 - 2240Lack of conjugation
5-Cyanouracil (estimated) ~2218.7 Conjugation with the uracil ring
Aromatic Nitriles (e.g., Benzonitrile)2240 - 2220Conjugation with the aromatic ring

Table 1: Comparison of Nitrile Group FTIR Absorption Frequencies.

The phenomenon of conjugation, an electronic interaction between the C≡N triple bond and an adjacent π-system (like an aromatic or heterocyclic ring), is known to weaken the C≡N bond.[6] This weakening of the bond leads to a lower force constant and, consequently, a shift of the absorption peak to a lower wavenumber (frequency).[6] The estimated value for 5-cyanouracil (~2218.7 cm⁻¹) falls squarely within the range expected for aromatic or conjugated nitriles, highlighting the electronic communication between the nitrile group and the pyrimidine ring.[6] This is a critical insight for researchers, as shifts in this peak can indicate changes in the electronic structure of the uracil ring due to substitution or intermolecular interactions, such as hydrogen bonding.[7][8]

Experimental Protocol: Acquiring the FTIR Spectrum of 5-Cyanouracil

To empirically validate the nitrile peak position and obtain a full vibrational spectrum of 5-cyanouracil, the following detailed protocol for solid-state FTIR analysis using the potassium bromide (KBr) pellet method is recommended. This method is a self-validating system as the quality of the resulting spectrum is directly indicative of the quality of the sample preparation.

Step-by-Step Methodology
  • Sample and Reagent Preparation:

    • Ensure the 5-cyanouracil sample is of high purity (>98%) and thoroughly dried to avoid interference from water absorption bands (broad peaks around 3400 cm⁻¹).[3]

    • Use high-purity, spectroscopic grade potassium bromide (KBr) that has been desiccated at >100°C for at least 4 hours to remove all traces of moisture.

  • Sample Grinding:

    • In a clean agate mortar and pestle, grind a small amount (1-2 mg) of 5-cyanouracil to a fine, consistent powder. This step is crucial for minimizing light scattering and achieving sharp spectral features.

    • Add approximately 200 mg of the dried KBr to the mortar.

    • Gently mix the 5-cyanouracil and KBr with a spatula, then grind the mixture vigorously for 2-3 minutes until it becomes a homogenous, fine powder. The quality of the final pellet is highly dependent on the thoroughness of this grinding step.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates a well-prepared sample with minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be analyzed to identify the sharp, intense peak in the 2240-2210 cm⁻¹ region, which corresponds to the C≡N stretching vibration.

    • Other characteristic peaks for the uracil ring, such as C=O and N-H stretching vibrations, should also be identified to confirm the compound's identity.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Dry_Sample Dry 5-Cyanouracil & KBr Grind_Sample Grind 5-Cyanouracil (1-2 mg) Dry_Sample->Grind_Sample Mix_Grind Add KBr (~200 mg) & Grind Grind_Sample->Mix_Grind Load_Die Load Die with Mixture Mix_Grind->Load_Die Press_Pellet Apply Hydraulic Pressure Load_Die->Press_Pellet Place_Pellet Place Pellet in Spectrometer Press_Pellet->Place_Pellet Background_Scan Acquire Background Spectrum Place_Pellet->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Identify_Peak Identify C≡N Peak (~2220 cm⁻¹) Sample_Scan->Identify_Peak

Caption: Workflow for Solid-State FTIR Analysis of 5-Cyanouracil.

Conclusion

The nitrile group of 5-cyanouracil presents a distinct and informative absorption peak in the FTIR spectrum. Based on data from closely related structures and established spectroscopic principles, this peak is anticipated to appear around 2218.7 cm⁻¹ . Its position, when compared to saturated and other aromatic nitriles, confirms the electronic influence of the uracil ring through conjugation. For researchers and drug development professionals, this characteristic peak serves as a reliable handle for structural confirmation and for probing the electronic environment of this versatile pharmaceutical intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality FTIR data, ensuring both accuracy and reproducibility in the laboratory.

References

  • Choi, M. Y., & Cho, M. (2016). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? Physical Chemistry Chemical Physics, 18(1), 1-10. [Link]

  • PubChem. (n.d.). 5-Cyanouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • LookChem. (n.d.). The Science Behind 5-Cyanouracil: Synthesis, Properties, and Applications in Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Scientific Reports, 12(1), 5483. [Link]

  • Zhang, W., et al. (2016). C≡N stretching vibration of 5-cyanotryptophan as an infrared probe of protein local environment: what determines its frequency? Physical Chemistry Chemical Physics, 18(1), 393-401. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 525. [Link]

  • Zhang, W., et al. (2015). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? Supporting Information. The Royal Society of Chemistry. [Link]

  • Akalin, E., Celik, S., & Akyuz, S. (2020). Molecular Modeling, Dimer Calculations, Vibrational Spectra, and Molecular Docking Studies of 5-Chlorouracil. Journal of Applied Spectroscopy, 86(6), 975-985. [Link]

  • Chem-Impex. (n.d.). 5-Cyanouracil. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Cyanouracil and 5-Nitrouracil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, uracil and its derivatives represent a cornerstone scaffold for creating novel therapeutic agents. The strategic modification of the uracil ring can profoundly influence the molecule's biological activity, bioavailability, and metabolic stability. Among the various positions on the pyrimidine ring, the C5 position is a critical locus for substitution, as it allows for the introduction of functional groups that can modulate the electronic properties of the entire ring system and engage in specific interactions with biological targets.

This guide provides an in-depth comparison of two pivotal C5-substituted uracils: 5-cyanouracil and 5-nitrouracil. Both compounds are valued as versatile intermediates in pharmaceutical research, yet the distinct electronic nature of the cyano (-CN) and nitro (-NO₂) groups imparts unique and divergent reactivity profiles. Understanding these differences is paramount for researchers designing synthetic routes and developing new molecular entities. We will explore the underlying electronic effects, compare their behavior in key chemical transformations, and provide validated experimental protocols to support your research endeavors.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding begins with the basic physicochemical properties of these two molecules. These characteristics influence solubility, crystalline structure, and stability, which are critical parameters for both synthesis and biological testing.

Property5-Cyanouracil5-Nitrouracil
Molecular Formula C₅H₃N₃O₂[1]C₄H₃N₃O₄[2]
Molecular Weight 137.10 g/mol [1]157.08 g/mol [2]
Appearance White to off-white crystalline powder[3]Off-white to pale yellow crystalline powder[4]
Melting Point ~303 °C (decomposes)[5]>300 °C (decomposes)[6]
CAS Number 4425-56-3[1]611-08-5[7]

The Decisive Factor: Electronic Effects of C5-Substituents

The reactivity of the uracil ring is fundamentally dictated by the electron-withdrawing or electron-donating nature of its substituents. Both the cyano and nitro groups are potent electron-withdrawing groups (EWGs), a property that significantly influences the molecule's behavior.[8]

  • Inductive Effect (-I): Both the -CN and -NO₂ groups are highly electronegative and pull electron density away from the C5 carbon through the sigma bond.[9]

  • Resonance Effect (-M): Both groups can delocalize the pi-electrons of the uracil ring, further withdrawing electron density. This effect is particularly pronounced for the nitro group.[8][9] This delocalization creates a significant electron deficiency at the C6 position, rendering it highly susceptible to nucleophilic attack.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. For the para position on a benzene ring, which serves as a good proxy, the nitro group (σₚ = +0.78) is a stronger electron-withdrawing group than the cyano group (σₚ = +0.66).[10] This suggests that 5-nitrouracil possesses a more electrophilic C5-C6 double bond compared to 5-cyanouracil.

Caption: Resonance delocalization in 5-cyanouracil and 5-nitrouracil.

Comparative Reactivity Analysis

The electronic differences between the cyano and nitro groups lead to distinct reactivity profiles, which can be strategically exploited in synthesis.

Nucleophilic Attack at C6

The primary consequence of C5-EWG substitution is the activation of the C6 position toward nucleophilic attack. This reaction typically proceeds through a conjugate addition-elimination mechanism.

Causality: The stronger electron-withdrawing capacity of the nitro group makes the C6 position of 5-nitrouracil more electrophilic and thus, more reactive towards nucleophiles than that of 5-cyanouracil.[11][12] Studies have shown that 1,3-disubstituted uracils with EWGs like nitro and cyano groups can react with primary amines, leading to an exchange of the N1-portion of the uracil ring. This unusual reactivity underscores the potent activation provided by these C5-substituents.

G General mechanism of nucleophilic attack at C6. start 5-Substituted Uracil (X = CN or NO2) intermediate Meisenheimer-like Intermediate start->intermediate + Nu:⁻ product Addition Product or Ring-Opened Species intermediate->product Protonation or Rearrangement

Caption: General mechanism of nucleophilic attack at C6.

Transformation of the C5-Substituent

A major point of divergence in the synthetic utility of these compounds lies in the reactivity of the C5-substituents themselves.

  • 5-Nitrouracil: The nitro group is readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting 5-aminouracil is a versatile precursor for a wide array of heterocyclic structures and for introducing groups via amide bond formation or reductive amination.[13][14] Common reducing agents include sodium hydrosulfite or catalytic hydrogenation.[14]

  • 5-Cyanouracil: The cyano group offers a different set of synthetic possibilities. It can be:

    • Hydrolyzed to a carboxamide and subsequently to a carboxylic acid (uracil-5-carboxylic acid) under acidic or basic conditions.[15][16]

    • Reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride or via catalytic hydrogenation.

    • Act as a precursor for tetrazoles and other nitrogen-rich heterocycles.

This fundamental difference in reactivity allows chemists to access distinct families of compounds from these two starting materials.

G Divergent synthetic pathways from the C5-substituent. cluster_nitro 5-Nitrouracil Pathway cluster_cyano 5-Cyanouracil Pathways uno2 5-Nitrouracil uamine 5-Aminouracil uno2->uamine Reduction (e.g., Na2S2O4) ucn 5-Cyanouracil uacid Uracil-5-carboxylic acid ucn->uacid Hydrolysis (H⁺ or OH⁻) uaminomethyl 5-Aminomethyluracil ucn->uaminomethyl Reduction (e.g., LiAlH4)

Caption: Divergent synthetic pathways from the C5-substituent.

Utility in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation.[17] However, neither the cyano nor the nitro group is a suitable leaving group for these reactions. The standard precursor for C5-arylation or C5-alkenylation is a 5-halouracil, typically 5-iodo- or 5-bromouracil.

Synthetic Strategy: From a strategic standpoint, it is more common to perform a cross-coupling reaction on a 5-halouracil first and then introduce the desired cyano or nitro functionality if needed. However, it is noteworthy that 5-cyanouracil itself is often synthesized from 5-iodouracil and cuprous cyanide, highlighting the utility of the halogenated precursor.

G General workflow for a Suzuki-Miyaura cross-coupling. start 5-Halouracil (X = I, Br) product 5-Substituted Uracil (C5-R) start->product couple Organoboron Reagent R-B(OH)2 couple->product catalyst Pd Catalyst + Base catalyst->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are validated, step-by-step protocols for key transformations.

Protocol 1: Synthesis of 5-Nitrouracil from Uracil

This protocol is adapted from a standard nitration procedure for uracil.

Materials:

  • Uracil

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (70%)

  • Ice water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 19.7 mL of concentrated sulfuric acid.

  • While stirring and maintaining the temperature below 50 °C, slowly add 5.34 mL of nitric acid drop-wise.

  • Once the nitrating mixture is prepared and cooled, add 7.2 g of uracil in small portions, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, heat the reaction mixture to 55 °C and maintain for 3 hours.

  • Cool the mixture to below room temperature and then carefully pour it into 38 mL of ice water with stirring.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with a small amount of ice water, and dry under reduced pressure at 55 °C to yield 5-nitrouracil.

Protocol 2: Reduction of 5-Nitrouracil to 5-Aminouracil

This protocol utilizes sodium hydrosulfite (dithionite) for a clean and efficient reduction.[14]

Materials:

  • 5-Nitrouracil

  • Concentrated Ammonia solution

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Water

Procedure:

  • In a flask, suspend 15.7 g of 5-nitrouracil in a solution of 10 mL of concentrated ammonia in 250 mL of water.

  • While stirring the suspension, add 75 g of technical grade sodium hydrosulfite portion-wise. The solution will warm up.

  • Continue stirring until the reaction mixture becomes clear and the color of the nitro compound disappears.

  • The product, 5-aminouracil, can be isolated by acidification or used directly in solution for subsequent reactions.

Protocol 3: Synthesis of 5-Cyanouracil from 5-Iodouracil

This procedure describes a nucleophilic substitution using cuprous cyanide.

Materials:

  • 5-Iodouracil

  • Cuprous Cyanide (CuCN)

  • Anhydrous Dimethylformamide (DMF) or Pyridine

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-iodouracil in anhydrous DMF or pyridine.

  • Add an excess of cuprous cyanide to the solution.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into a solution of aqueous ammonia to complex with the copper salts.

  • The product can be isolated by filtration or extraction after workup. Purify the crude product by recrystallization.

Conclusion

Both 5-cyanouracil and 5-nitrouracil are indispensable intermediates in modern drug discovery, primarily due to the strong electron-withdrawing nature of their C5-substituents which activates the uracil ring. However, their reactivity profiles are distinct and offer complementary synthetic opportunities.

  • 5-Nitrouracil is the more reactive of the two towards nucleophilic attack at the C6 position. Its most significant synthetic application is its facile reduction to 5-aminouracil, a highly versatile building block for constructing complex heterocyclic systems.

  • 5-Cyanouracil , while also activated, provides a different set of synthetic handles. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, enabling access to different classes of derivatives.

The choice between these two powerful reagents ultimately depends on the specific synthetic goal. A thorough understanding of their comparative reactivity, as outlined in this guide, empowers researchers to make informed strategic decisions in the design and execution of synthetic routes for novel therapeutic agents.

References

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Ingenta Connect. (2008). Uracil as a Target for Nucleophilic and Electrophilic Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • PubMed. (n.d.). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyanouracil. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • ResearchGate. (2026, February 13). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the.... Retrieved from [Link]

  • PMC. (n.d.). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxidation of 5-Aminotetrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diaminouracil hydrochloride. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • DNAmod. (2020, March 28). 5-nitrouracil. Retrieved from [Link]

  • Chemical Review and Letters. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Retrieved from [Link]

  • Reddit. (2025, September 11). Cyanide vs Nitrile; What's the difference?. Retrieved from [Link]

  • ResearchGate. (2017, April 17). Two New Structures of 5Nitrouracil. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

Sources

A Researcher's Guide to the UV-Vis Spectroscopic Characterization of Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and practical instruction on the use of Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of cyanopyrimidines. As foundational scaffolds in medicinal chemistry and materials science, understanding the electronic properties of these molecules is paramount.[1] UV-Vis spectroscopy offers a rapid, reliable, and accessible method to probe these properties, yielding critical information on molecular structure, conjugation, and environmental interactions.[2][3]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating methodologies, and is grounded in authoritative scientific principles to ensure the integrity of your results.

Theoretical Framework: Electronic Transitions in Cyanopyrimidines

The UV-Vis spectrum of a cyanopyrimidine is dictated by its electronic structure. The pyrimidine ring, an aromatic N-heterocycle, possesses both π and non-bonding (n) electrons.[4] The introduction of a cyano (-C≡N) group, a potent electron-withdrawing group, significantly perturbs this electronic environment.

The absorption of UV-Vis radiation promotes electrons from lower-energy ground states to higher-energy excited states. For cyanopyrimidines, two primary transitions are of interest:

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. These transitions are characteristic of conjugated systems and are sensitive to the extent of that conjugation.

  • n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons, primarily from the lone pairs of the nitrogen atoms in the pyrimidine ring, into anti-bonding (π*) orbitals.[5] These transitions are a hallmark of heteroaromatic compounds.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide a unique fingerprint of the molecule's electronic structure.[6]

A conceptual diagram of these electronic transitions is presented below.

G cluster_1 Excited State (S1, S2) pi π Bonding MO pi_star π* Anti-bonding MO pi->pi_star π → π* Transition (High Energy, High Intensity) n n Non-bonding MO n->pi_star n → π* Transition (Low Energy, Low Intensity)

Caption: Electronic transitions in a cyanopyrimidine molecule.

Comparative Spectral Analysis

The UV-Vis spectrum of a cyanopyrimidine is highly sensitive to its chemical environment. This section compares the effects of substituent position and solvent polarity on the resulting spectra.

The position of the cyano group and the presence of other substituents on the pyrimidine ring can dramatically alter the λmax and ε values. Electron-donating groups (e.g., -NH2, -OH) or electron-withdrawing groups (-NO2) can shift the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, respectively.

Table 1: Comparative UV-Vis Data for Pyrimidine Derivatives

CompoundSolventλmax (nm) for n → πλmax (nm) for π → πMolar Absorptivity (ε) at π → π* (L mol-1 cm-1)Reference
PyrimidineVapor~320~243~2,000[4]
2-ChloropyrimidineVapor~318~248Not Specified[4]
4-Aminopyridine*Acidic Mobile Phase-~260Not Specified[7]
Acetone Hexane279-Low[8]
AcetoneWater264.5-Low[8]

Note: 4-Aminopyridine is a related N-heterocycle provided for comparative context. The amino group acts as an auxochrome, influencing the π → π transition. **Note: Acetone is provided as a classic example of solvent effects on n → π* transitions.[8]

As illustrated, even minor structural changes, such as the addition of a chloro group, can cause shifts in the absorption maxima.[4]

The choice of solvent is a critical experimental parameter that can significantly alter the UV-Vis spectrum.[9] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[10]

  • n → π* Transitions and Hypsochromic Shifts: For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift (shift to shorter wavelengths).[11] This is because polar solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen atoms, stabilizing the ground state more than the excited state. This increases the energy gap for the transition, requiring higher-energy (shorter wavelength) photons for excitation.[8][10]

  • π → π* Transitions and Bathochromic Shifts: Conversely, for π → π* transitions, the excited state is often more polar than the ground state. In these cases, increasing solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap.[10] This results in a bathochromic (red) shift (shift to longer wavelengths).[12]

Understanding these principles allows researchers to not only choose an appropriate solvent but also to gain deeper insight into the nature of the electronic transitions being observed.

Experimental Protocols

Adherence to a rigorous and well-documented protocol is essential for obtaining reproducible and accurate UV-Vis data.

The general workflow for the UV-Vis spectroscopic characterization of a cyanopyrimidine sample is outlined below.

G A Sample Preparation (Weighing & Dissolution) B Solvent Selection (e.g., Ethanol, Hexane) A->B C Cuvette Selection (Quartz for UV < 340 nm) B->C D Instrument Setup (Wavelength Range, Scan Speed) C->D E Reference/Blank Measurement (Solvent Only) D->E F Sample Measurement (Diluted Cyanopyrimidine Solution) E->F G Data Analysis (Identify λmax, Calculate ε) F->G H Data Archiving & Reporting G->H

Caption: Standard workflow for UV-Vis spectroscopic analysis.

1. Solvent Selection and Preparation:

  • Causality: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. Common choices include ethanol, methanol, cyclohexane, and water.[8] For studying solvatochromic effects, a range of solvents with varying polarities should be used.
  • Protocol: Use spectroscopy-grade solvents. Prepare a stock solution of the cyanopyrimidine derivative by accurately weighing the compound and dissolving it in a known volume of the chosen solvent in a Class A volumetric flask. Concentrations are typically in the micromolar (µM) range.

2. Instrument and Sample Setup:

  • Causality: Proper instrument setup and blanking are crucial for accuracy. Quartz cuvettes are mandatory for measurements below ~340 nm as glass and plastic absorb UV light.[13] The reference cuvette, containing only the solvent, is used to subtract any absorbance from the solvent and the cuvette itself.[13]
  • Protocol: a. Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output. b. Select a wavelength range appropriate for cyanopyrimidines (e.g., 200-500 nm). c. Fill a matched pair of quartz cuvettes with the pure solvent. d. Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path. Run a baseline correction or "autozero" function. e. Remove the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Ensure there are no air bubbles.

3. Data Acquisition and Analysis:

  • Causality: The absorbance should ideally fall within the linear range of the detector, typically 0.1 to 1.0 absorbance units, to ensure adherence to the Beer-Lambert Law.
  • Protocol: a. Place the sample cuvette back into the instrument and acquire the absorption spectrum. b. The resulting spectrum will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax) for each transition. c. To determine the molar absorptivity (ε), a calibration curve should be prepared using a series of known concentrations. According to the Beer-Lambert law (A = εcl), the slope of the plot of Absorbance vs. Concentration (in mol/L) will be equal to ε (assuming a path length, l, of 1 cm).[6][14]

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following self-validating steps:

  • Linearity Check: Prepare at least five serial dilutions of your sample and measure their absorbance at the λmax. Plot absorbance versus concentration. The resulting plot should be linear with an R2 value > 0.99, confirming that the Beer-Lambert law holds in your concentration range.

  • Reproducibility: Prepare and measure a fresh sample on a different day to ensure the reproducibility of your results. The λmax values should be consistent, and the calculated concentrations should be within an acceptable error margin (e.g., ±5%).

  • Solvent Cutoff: Always be aware of the UV cutoff of your chosen solvent. Measurements below this wavelength are invalid due to the high absorbance of the solvent itself.

By integrating these comparative analyses and rigorous protocols, researchers can confidently employ UV-Vis spectroscopy as a powerful tool for the detailed characterization of cyanopyrimidines, advancing their application in drug discovery and materials development.

References

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Physical Chemistry Chemical Physics.
  • Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs.
  • Effect of Solvent. (2023). Chemistry LibreTexts.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Molbank.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
  • Multichannel Coupling in the Electronic Excitation of Pyrimidine Induced by Low-Energy Electron Impact. (n.d.). PMC.
  • Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021). The Journal of Physical Chemistry Letters.
  • UV-Vis Spectrum of 4-Aminopyridine. (n.d.). SIELC Technologies.
  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd.
  • Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare.
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks.
  • A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. (n.d.). Journal of Chemical Reviews.
  • Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. (n.d.). AIP Publishing.
  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Jurnal UPI.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy. (n.d.). DSpace.
  • Molar absorption coefficient. (n.d.). Wikipedia.

Sources

Melting Point Standards for 4,6-Dihydroxypyrimidine-5-Carbonitrile Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-Dihydroxypyrimidine-5-carbonitrile (CAS: 1936377-42-2) is a critical intermediate in the synthesis of complex nucleoside analogs and pharmaceutical active ingredients. Due to the dense network of hydrogen bonding facilitated by its hydroxyl and carbonitrile groups, this pyrimidine derivative exhibits a highly stable crystal lattice. Accurate melting point determination is not merely a regulatory formality; it is a rapid, frontline thermodynamic indicator of crystalline purity and polymorphic identity.

As an Application Scientist, ensuring the integrity of this measurement requires moving beyond basic operational steps to understanding the thermodynamics of the instrument and the sample. This guide compares appropriate melting point standards and provides a rigorously validated protocol for analyzing pyrimidine derivatives.

Mechanistic Causality: Thermodynamics of Pyrimidine Melting

The melting point of a substance represents the temperature at which its solid and liquid phases exist in equilibrium. For 4,6-dihydroxypyrimidine-5-carbonitrile, this thermal transition is governed by the disruption of strong intermolecular hydrogen bonds.

When chemical impurities or residual solvents are present, they disrupt the uniformity of the crystal lattice. According to the principles of freezing point depression (Raoult's Law), this disruption lowers the enthalpy of fusion, resulting in a lower and broader melting range. Calibrating the melting point apparatus with high-purity, traceable standards is paramount to ensure that any observed depression is due to sample impurity rather than instrumental thermal lag[1].

MP_Depression A Pure 4,6-Dihydroxypyrimidine- 5-carbonitrile C Disruption of Intermolecular Hydrogen Bond Network A->C B Introduction of Chemical Impurities B->C D Decreased Lattice Energy (Lower Enthalpy of Fusion) C->D E Melting Point Depression & Broadened Melting Range D->E

Thermodynamic pathway showing how impurities disrupt lattices and depress melting points.

Selection of Validation Standards: A Comparative Approach

To validate the melting point apparatus, it is essential to use certified Reference Standards that bracket the expected melting range of the target compound. Pyrimidine derivatives and their salts typically melt between 150°C and 250°C[2][3]. We compare three critical USP standards used for calibration in this thermal window[1][4].

Table 1: Comparison of USP Melting Point Reference Standards
Reference StandardNominal Melting Range (°C)USP Acceptance Range (± °C)Application in Pyrimidine Validation
Phenacetin 134.0 – 136.61.9Lower bracket calibration for low-melting intermediates.
Sulfanilamide 163.9 – 166.41.5Mid-range validation; mimics hydrogen-bonding networks.
Caffeine 235.1 – 237.81.6Upper bracket calibration for high-stability pyrimidine cores.

Data synthesized from USP <741> guidelines and certified reference standard parameters[1][4].

Experimental Protocol: USP <741> Compliant Methodology

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for determining the melting point of 4,6-dihydroxypyrimidine-5-carbonitrile[5].

Step 1: Instrument Calibration (The Bracketing Method)
  • Standard Selection: Select two USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., Sulfanilamide and Caffeine)[1].

  • Analysis: Analyze the standards using the exact parameters intended for the sample.

  • Verification: Verify that the observed onset and clear points fall within the USP Acceptance Range[4]. If deviation occurs, apply a calibration correction factor to the instrument before proceeding.

Step 2: Sample Preparation (Causality of Pulverization)
  • Drying: Dry the 4,6-dihydroxypyrimidine-5-carbonitrile sample in a vacuum desiccator over silica gel for 24 hours. Reasoning: Residual moisture acts as an impurity, artificially lowering the melting point.

  • Pulverization: Gently crush the dried sample into a fine, homogeneous powder using an agate mortar and pestle[5]. Reasoning: Large crystals create air pockets in the capillary, leading to uneven heat transfer and artificially broadened melting ranges[1].

  • Capillary Loading: Introduce the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter)[5]. Tap the tube on a hard surface to compact the powder to a nominal height of exactly 3 mm[5]. Reasoning: USP <741> mandates a 3 mm fill height; excess sample causes thermal gradients within the tube, delaying the clear point[1].

Step 3: Thermal Analysis
  • Rapid Ramp: Insert the capillary into the melting point apparatus. Heat the block rapidly until the temperature is approximately 5°C below the expected lower limit of the melting range[5].

  • Controlled Ramp: Reduce the heating rate to exactly 1°C/min[5]. Reasoning: A 1°C/min ramp ensures thermal equilibrium between the heating block, the capillary glass, and the sample[1]. Faster rates cause thermal lag, resulting in erroneously high recorded melting points.

  • Observation: Record the onset point (the temperature at which the first drop of liquid is visible) and the clear point (the temperature at which the solid phase completely disappears)[1].

    • Field Insight: If the pyrimidine undergoes simultaneous decomposition (evidenced by darkening, charring, or bubbling), only the onset of melting can be accurately established and should be reported as the definitive melting temperature[5].

MP_Workflow Prep Sample Prep (Dry & Pulverize) Load Capillary Loading (3 mm Height) Prep->Load Ramp1 Rapid Heat (To T - 5°C) Load->Ramp1 Calib Bracket Calibration (USP Standards) Calib->Ramp1 Validates Ramp2 Controlled Ramp (1°C / min) Ramp1->Ramp2 Data Record Onset & Clear Point Ramp2->Data

Step-by-step experimental workflow for USP-compliant capillary melting point determination.

Conclusion

Validating the melting point of 4,6-dihydroxypyrimidine-5-carbonitrile requires strict adherence to thermodynamic principles and pharmacopeial standards. By utilizing appropriate USP reference standards to bracket the analysis, and by strictly controlling sample height and heating ramp rates, researchers can generate highly accurate, reproducible data. This rigorous approach ensures that the melting point serves as a reliable metric for compound purity and structural integrity in downstream pharmaceutical development.

References

  • USP 741 Melting Point or Range, Scribd.
  • USP melting point reference standards: Evaluation of parameters that affect the melting point, ResearchG
  • Melting Point Reference Standards, Mettler Toledo.
  • Decitabine impurity 14 (2-amino-4,6-dihydroxypyrimidine-5-carbonitrile hydrochloride), CymitQuimica.
  • 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulf

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dihydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4,6-Dihydroxypyrimidine-5-carbonitrile, ensuring the safety of your laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the potential hazards. Based on data for 4,6-Dihydroxypyrimidine, the toxicological properties of this specific carbonitrile derivative have not been fully investigated.[1] It is prudent to assume it poses similar or greater risks.

Key Assumed Hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Gastrointestinal Irritation: May cause nausea, vomiting, and diarrhea if ingested.[1]

  • Delayed Effects: Chronic exposure effects may be delayed.[1]

The nitrile functional group (-CN) adds a layer of concern. While stable in the parent molecule, nitriles can potentially release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures.

Hazard Category Potential Risk Primary Route of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Ingestion, Inhalation, Dermal
Skin Corrosion/Irritation Causes skin irritation.[1][2]Dermal
Eye Damage/Irritation Causes serious eye irritation.[1][2]Ocular
Respiratory Irritation May cause respiratory tract irritation.[1][2]Inhalation

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 4,6-Dihydroxypyrimidine-5-carbonitrile for any purpose, including disposal, the appropriate PPE is mandatory.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][4] A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[3][4] A lab coat or disposable protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: All handling of this compound should ideally be done within a certified chemical fume hood to minimize inhalation risk.[4][5] If a fume hood is not available or if dust generation is likely, a NIOSH/MSHA-approved respirator is required.[3]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the area. For a solid spill, isolate a radius of at least 25 meters (75 feet).[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[3]

  • Collection: Using absorbent pads or other suitable materials, carefully collect the spilled substance. Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled, and tightly sealed container for hazardous waste.[3]

  • Decontamination: Thoroughly clean the spill area with soap and water.[3] All contaminated PPE should be placed in a vapor-tight plastic bag for disposal as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of 4,6-Dihydroxypyrimidine-5-carbonitrile must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Step 1: Waste Characterization and Segregation
  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.[6][8] Municipal wastewater treatment systems are not designed to handle such chemicals.[6]

  • Segregate Waste Streams: Do not mix 4,6-Dihydroxypyrimidine-5-carbonitrile waste with other waste streams unless compatibility is confirmed.[5][9] Incompatible chemicals can react, leading to the generation of toxic gases or other hazardous situations. Keep it separate from strong acids.

Step 2: Containerization and Labeling
  • Use Appropriate Containers: Collect the waste in a suitable, leak-proof container that is chemically compatible with the substance.[3][5][7][10] If possible, use the original container.

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "4,6-Dihydroxypyrimidine-5-carbonitrile"

    • The date when the first waste was added to the container.

    • The specific hazards (e.g., "Irritant," "Toxic").

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[5][8][9]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a tray, to contain any potential leaks.[9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[8]

Step 4: Professional Disposal
  • Engage a Licensed Waste Disposal Company: The final step is to arrange for the pickup and disposal of the hazardous waste through a licensed and approved waste disposal company.[3][9] These companies have the expertise and facilities to handle and dispose of chemical waste safely and in compliance with all regulations.

  • Recommended Disposal Method: The preferred method of disposal for this type of compound is typically controlled incineration with flue gas scrubbing.[3] This ensures the complete destruction of the molecule and prevents the release of harmful substances into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4,6-Dihydroxypyrimidine-5-carbonitrile.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify 4,6-Dihydroxypyrimidine- 5-carbonitrile for Disposal B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Handle in a Chemical Fume Hood B->C Spill Spill Occurs? B->Spill D Place Waste in a Designated, Compatible Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Date & Hazards D->E F Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Keep Container Tightly Closed F->G H Arrange for Pickup by a Licensed Hazardous Waste Disposal Company G->H I Provide Waste Characterization Information H->I J Ensure Disposal via Controlled Incineration I->J Spill->C SpillResponse Follow Spill Management Protocol Spill->SpillResponse Yes

Sources

Navigating the Safe Handling of 4,6-Dihydroxypyrimidine-5-carbonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4,6-Dihydroxypyrimidine-5-carbonitrile, a member of the pyrimidine family, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed operational plan for the safe use of 4,6-Dihydroxypyrimidine-5-carbonitrile, with a primary focus on personal protective equipment (PPE), emergency procedures, and disposal.

Hazard Assessment and Engineering Controls

The primary hazards associated with pyrimidine derivatives like 4,6-Dihydroxypyrimidine-5-carbonitrile include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2][3] To mitigate these risks, all work with this compound in solid (powder) form or in solution should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to prevent accidental exposure. The selection of appropriate PPE should be based on the specific laboratory activity being performed.

Eye and Face Protection

Given the risk of eye irritation, appropriate eye protection is mandatory.[2][6]

  • Safety glasses with side shields: For low-hazard activities such as handling sealed containers.

  • Chemical splash goggles: Required for moderate-to-high-hazard activities, including weighing the solid compound and preparing solutions, to protect against splashes.[4]

  • Face shield: Should be used in conjunction with chemical splash goggles during high-hazard activities where there is a significant risk of splashing.[7]

Hand Protection

Chemical-resistant gloves are crucial to prevent skin contact.[1][4]

  • Glove Type: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[5][8]

  • Glove Inspection: Always inspect gloves for any signs of damage, such as tears or punctures, before use.[2][9]

  • Double Gloving: For moderate-to-high-hazard activities, double-gloving is recommended. The outer glove can be removed and disposed of immediately if contamination is suspected, minimizing the spread of the chemical.[7][10]

  • Glove Removal: Remove gloves with care to avoid contaminating your skin.[2]

Skin and Body Protection

To minimize skin exposure, appropriate protective clothing is necessary.[4][9]

  • Laboratory Coat: A standard lab coat is sufficient for low-hazard activities. For moderate-to-high-hazard tasks, a permeation-resistant or disposable, solid-front lab coat should be worn.[7]

  • Clothing: Long-sleeved clothing and closed-toe shoes are mandatory at all times in the laboratory.

  • Disposable Sleeves: For high-hazard activities, disposable sleeves can provide an extra layer of protection.[7]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.[4]

  • Normal Use: Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[2]

  • Emergency or High-Risk Scenarios: In situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator may be required.[2][9]

The following table summarizes the recommended PPE for different laboratory activities involving 4,6-Dihydroxypyrimidine-5-carbonitrile:

ActivityEye/Face ProtectionHand ProtectionSkin/Body ProtectionRespiratory Protection
Low-Hazard (e.g., handling sealed containers)Safety glasses with side shieldsSingle pair of nitrile glovesStandard laboratory coatNot generally required
Moderate-Hazard (e.g., weighing, preparing stock solutions)Chemical splash gogglesDouble-gloving (nitrile)Permeation-resistant laboratory coatWork in a chemical fume hood
High-Hazard (e.g., large-scale synthesis, potential for aerosolization)Chemical splash goggles and face shieldDouble-gloving (nitrile)Disposable, solid-front lab coat or gownWork in a chemical fume hood; respirator if ventilation is compromised

Step-by-Step Handling Procedures

A systematic workflow is crucial for ensuring safety and preventing contamination when working with 4,6-Dihydroxypyrimidine-5-carbonitrile.

Protocol for Weighing the Solid Compound
  • Don appropriate PPE: As outlined in the table for moderate-hazard activities.

  • Perform weighing in a contained space: Use a chemical fume hood or a balance enclosure to contain any airborne particles.[7]

  • Use appropriate tools: Utilize anti-static weighing paper or a tared container.

  • Clean up: After use, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Dispose of waste: Treat all disposable materials used in the process as contaminated waste.[7]

Protocol for Preparing Stock Solutions
  • Work within a chemical fume hood: Conduct all solution preparation within a certified chemical fume hood.[7]

  • Don appropriate PPE: Follow the recommendations for moderate-hazard activities.

  • Add solvent carefully: Slowly add the solvent to the solid compound to avoid splashing.[7]

  • Secure sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[7]

  • Label the solution: Clearly label the container with the compound name, concentration, solvent, date, and your initials.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

In Case of Skin Contact
  • Remove contaminated clothing immediately. [1][11][12]

  • Flush the affected skin with plenty of soap and water for at least 15 minutes. [1][2][13]

  • Seek medical attention if irritation persists. [1][2]

In Case of Eye Contact
  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2][14]

  • Remove contact lenses if present and easy to do so. [14]

  • Seek immediate medical attention. [1][2]

In Case of Inhalation
  • Move the individual to fresh air immediately. [1]

  • If breathing is difficult, provide oxygen. [1]

  • Seek immediate medical attention. [1]

In Case of Ingestion
  • Do NOT induce vomiting. [1]

  • Rinse the mouth with water. [1][11]

  • Seek immediate medical attention. [1]

Spill Response
  • Evacuate the immediate area. [9]

  • Wear appropriate PPE before attempting to clean up the spill. [1]

  • For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal. [5]

  • Avoid generating dust. [1]

  • Ventilate the area and wash the spill site after the material has been collected. [1]

  • Prevent the spill from entering drains. [9][11]

Disposal Plan

Proper disposal of 4,6-Dihydroxypyrimidine-5-carbonitrile and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: Based on the hazardous nature of similar compounds, 4,6-Dihydroxypyrimidine-5-carbonitrile waste should be treated as hazardous chemical waste.[4]

  • Containerization: Collect all waste, including excess solid, solutions, and contaminated disposables (gloves, wipes, etc.), in a clearly labeled, sealed container.[1]

  • Disposal Protocol: Dispose of the waste through a licensed waste disposal company, following all federal, state, and local regulations.[11][15] Do not dispose of it down the drain.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 4,6-Dihydroxypyrimidine-5-carbonitrile, from preparation to disposal.

Workflow for Safe Handling of 4,6-Dihydroxypyrimidine-5-carbonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe 1. Don Appropriate PPE prep_hood 2. Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh 3. Weigh Solid in Contained Space prep_hood->handle_weigh handle_solution 4. Prepare Solution with Care handle_weigh->handle_solution cleanup_decontaminate 5. Decontaminate Work Area & Tools handle_solution->cleanup_decontaminate cleanup_waste 6. Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 7. Dispose via Licensed Contractor cleanup_waste->cleanup_dispose emergency_spill Spill: Evacuate, Contain, Clean emergency_exposure Exposure: Flush Affected Area, Seek Medical Aid

Caption: Step-by-step workflow for the safe handling of 4,6-Dihydroxypyrimidine-5-carbonitrile.

Conclusion

The responsible use of 4,6-Dihydroxypyrimidine-5-carbonitrile in a research setting hinges on a proactive and informed approach to safety. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. The principles of proper PPE selection, diligent handling procedures, and compliant disposal are not merely procedural; they are the cornerstones of a robust safety culture that protects both the individual and the wider scientific community.

References

  • Cole-Parmer. Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Safety-Kleen. Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4,6-Dihydroxypyrimidine. [Link]

  • GOV.UK. What to do in a chemical emergency. [Link]

  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.